H-Lys(Fmoc)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release This technical guide provides an in-depth overview of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critical building block for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.
Core Properties of H-Lys(Fmoc)-OH
H-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for the selective formation of peptide bonds at the alpha-amino group during synthesis.
The following is a detailed methodology for the incorporation of H-Lys(Fmoc)-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents:
H-Lys(Fmoc)-OH
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[1]
N,N-Dimethylformamide (DMF)
Piperidine
Coupling agents (e.g., HCTU, PyBOP, or DCC/HOBt)
Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)
Resin Swelling: The resin is first swelled in DMF for approximately 30-60 minutes to ensure optimal reaction conditions.[1]
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% solution of piperidine in DMF.[2] This is typically done in two steps: a brief 2-minute treatment followed by a longer 5-10 minute treatment to ensure complete deprotection.[3] The resin is then washed thoroughly with DMF to remove residual piperidine.
Amino Acid Coupling:
In a separate vessel, the next amino acid in the sequence (e.g., H-Lys(Fmoc)-OH) is pre-activated. For example, using HCTU, the amino acid is dissolved in DMF with HCTU and DIPEA.[4]
This activated amino acid solution is then added to the deprotected resin.
The coupling reaction is allowed to proceed for 30-120 minutes at room temperature with agitation.[4]
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is achieved by treating the peptide-resin with a cleavage cocktail, most commonly a solution containing a high concentration of TFA.[2] The cleavage reaction is typically carried out for 2-3 hours at room temperature.[2]
Peptide Precipitation and Purification: The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of Fmoc SPPS for the addition of a single amino acid, such as H-Lys(Fmoc)-OH.
Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.
The Pivotal Role of the Fmoc Protecting Group in Lysine for Advanced Peptide Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical research and development, the synthesis of complex peptides with high fidelity is para...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the synthesis of complex peptides with high fidelity is paramount. Central to this endeavor is the strategic use of protecting groups to temporarily mask reactive functional groups, thereby directing the course of chemical reactions with precision. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group plays a crucial role, particularly in the context of the trifunctional amino acid, lysine. This technical guide provides a comprehensive overview of the Fmoc group's function in lysine chemistry, detailing its application in solid-phase peptide synthesis (SPPS), exploring orthogonal protection strategies, and presenting key quantitative data and experimental protocols for the discerning researcher.
The Fundamental Role of Fmoc in Peptide Synthesis
The Fmoc group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis.[1] Its primary function is to protect the α-amino group of an amino acid, preventing it from participating in peptide bond formation until desired.[2] The utility of the Fmoc group stems from its unique lability under mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions often used to cleave other protecting groups and the final peptide from the resin support.[3][4] This orthogonality is the key to the stepwise, controlled elongation of the peptide chain.[4]
Lysine, with its primary amino group on the ε-carbon of its side chain, presents a unique challenge and opportunity in peptide synthesis. To prevent unwanted branching and side reactions, this ε-amino group must be protected throughout the synthesis.[5] The combination of a base-labile Fmoc group on the α-amino group and an acid-labile protecting group on the ε-amino group forms the foundation of a powerful orthogonal protection scheme.[4]
Orthogonal Protection of the Lysine Side Chain: A Strategic Imperative
The most common and standard derivative for incorporating lysine in Fmoc-based SPPS is Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH).[5] The Boc group is stable to the piperidine treatment used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the solid support. This dual-protection strategy ensures the selective and sequential formation of peptide bonds at the N-terminus without interference from the lysine side chain.
Beyond the standard Boc protection, a variety of other protecting groups can be employed on the lysine side chain to achieve specific synthetic goals, such as on-resin cyclization, branching, or the attachment of labels and other moieties. The choice of the side-chain protecting group is dictated by its unique deprotection conditions, which must be orthogonal to both the Fmoc and the final cleavage conditions. A summary of commonly used orthogonal protecting groups for the lysine side chain is presented in Table 1.
Table 1: Comparison of Orthogonal Protecting Groups for the Lysine Side Chain in Fmoc SPPS
Protecting Group
Structure
Deprotection Conditions
Stability
Key Applications
Boc (tert-butyloxycarbonyl)
-(C=O)O-C(CH₃)₃
Strong acid (e.g., TFA)
Stable to piperidine and mild acids.
Standard protection for linear peptide synthesis.[5]
Mtt (4-Methyltrityl)
-C(C₆H₅)₂(C₆H₄-p-CH₃)
Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5][6]
Stable to piperidine and Boc deprotection conditions.
On-resin side-chain modification, synthesis of branched and cyclic peptides.[6][7]
Mmt (4-Methoxytrityl)
-C(C₆H₅)₂(C₆H₄-p-OCH₃)
Extremely mild acid (e.g., AcOH/TFE/DCM, HOBt in DCM/TFE)[7]
Stable to piperidine and Boc deprotection conditions.
Similar to Mtt, but more acid-labile, useful for sensitive sequences.[7]
Orthogonal to both Fmoc and acid-labile groups for complex modifications.[8]
Alloc (Allyloxycarbonyl)
-(C=O)O-CH₂-CH=CH₂
Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[9][10]
Stable to piperidine and TFA.
Orthogonal to both Fmoc and acid-labile groups, useful for on-resin modifications.[9]
Quantitative Data on Synthesis and Deprotection
The efficiency of both the synthesis of Fmoc-protected lysine derivatives and their subsequent deprotection is critical for the overall success of peptide synthesis. High purity of the building blocks is essential to avoid the incorporation of deletion or modified sequences in the final peptide.[3]
Table 2: Synthesis Yields of Orthogonally Protected Fmoc-Lysine Derivatives
The kinetics of Fmoc deprotection are also a key parameter, influencing the cycle time in automated peptide synthesizers and the potential for side reactions.
Table 3: Quantitative Analysis of Fmoc-Deprotection from Fmoc-Val-OH using Piperidine in DMF
Piperidine Concentration
1 minute
3 minutes
5 minutes
Reference
1% (v/v)
33.4% complete
-
49.6% complete
2% (v/v)
12.9% complete
63.3% complete
87.9% complete
5% (v/v)
-
>99% complete
-
20% (v/v)
-
>99% complete
-
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. Below are representative procedures for the synthesis of an orthogonally protected lysine derivative and a standard Fmoc-deprotection cycle in SPPS.
Synthesis of Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH)
This protocol is adapted from the literature and describes a two-step synthesis from L-lysine.[5][6]
Step 1: Synthesis of Nε-(4-methyltrityl)-L-lysine
Dissolve L-lysine monohydrochloride in water and adjust the pH to 10.5 with an appropriate base.
Add a solution of 4-methyltrityl chloride (Mtt-Cl) in an organic solvent (e.g., dioxane) dropwise while maintaining the pH at 10.5.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Acidify the mixture to pH 6 and extract the product.
Purify the crude product to obtain Nε-(4-methyltrityl)-L-lysine.
Step 2: Nα-Fmoc protection
Dissolve Nε-(4-methyltrityl)-L-lysine in a mixture of dioxane and water.
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane.
Maintain the pH of the reaction mixture at 8.5-9.0 by the addition of a base.
Stir at room temperature until the reaction is complete.
Acidify the reaction mixture and extract the product with an organic solvent.
Purify the crude product by chromatography to yield Fmoc-Lys(Mtt)-OH.
Note: The reported overall yield for this two-step process is 42%.[5][6]
Standard Fmoc-Deprotection Protocol in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a typical cycle for the removal of the Fmoc group from the N-terminus of a growing peptide chain attached to a solid support.
Swell the peptide-resin in DMF for 30-60 minutes.
Drain the DMF.
Add a solution of 20% (v/v) piperidine in DMF to the resin.
Agitate the mixture at room temperature for 5-20 minutes (a shorter pre-wash of 1-2 minutes followed by a longer treatment is common).
Drain the deprotection solution.
Repeat the piperidine treatment (optional, but recommended for difficult sequences).
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key chemical structures and process workflows.
An In-depth Technical Guide to the Synthesis and Purification of Nε-Fmoc-L-lysine (H-Lys(Fmoc)-OH) Introduction Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine, commonly referred to as H-Lys(Fmoc)-OH, is a crucial amino acid de...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis and Purification of Nε-Fmoc-L-lysine (H-Lys(Fmoc)-OH)
Introduction
Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine, commonly referred to as H-Lys(Fmoc)-OH, is a crucial amino acid derivative employed in advanced peptide synthesis. With the CAS Number 84624-28-2, this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the epsilon (ε) amino group of the lysine side chain, while the alpha (α) amino group remains free.[1] This specific configuration makes it an indispensable building block for applications requiring modification of the lysine side chain, such as the synthesis of branched peptides, attachment of labels or tags, and the creation of peptide-drug conjugates. Unlike Nα-Fmoc protected amino acids used for linear peptide elongation in standard Solid-Phase Peptide Synthesis (SPPS), H-Lys(Fmoc)-OH allows for the peptide chain to be built from the lysine side chain.[2][3]
This technical guide provides a detailed overview of the primary synthesis and purification methodologies for H-Lys(Fmoc)-OH, tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Synthesis Methodologies
The principal challenge in synthesizing H-Lys(Fmoc)-OH is the selective acylation of the less reactive ε-amino group in the presence of the more nucleophilic α-amino group. The most common and effective strategy to achieve this selectivity involves the temporary protection of the α-amino and carboxyl groups using a copper(II) chelate.
Experimental Protocol: Synthesis via Copper(II) Chelate Complex
This method leverages the ability of the α-amino and carboxyl groups of L-lysine to form a stable complex with copper(II) ions, effectively blocking them from reacting and leaving the ε-amino group accessible for Fmoc protection.[4]
Materials:
L-Lysine hydrochloride
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Dissolve L-Lysine hydrochloride in deionized water.
Add an aqueous solution of copper(II) sulfate pentahydrate. A typical molar ratio is 2.2 moles of lysine per mole of copper sulfate.[4]
Adjust the pH of the solution to approximately 9.0-9.5 by the slow addition of an aqueous sodium carbonate solution. The formation of the deep blue copper complex indicates successful chelation.
Fmoc Protection of the ε-Amino Group:
To the stirred solution of the lysine-copper complex, add a solution of Fmoc-OSu dissolved in dioxane or acetone.[4] A slight molar excess of Fmoc-OSu (e.g., 1.1 equivalents per equivalent of lysine) is typically used.
Maintain the pH of the reaction mixture at ~9.0 throughout the addition and subsequent reaction period by carefully adding sodium carbonate solution.
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the consumption of Fmoc-OSu by Thin-Layer Chromatography (TLC).[4][5]
Decomposition of the Copper Complex and Product Isolation:
Once the reaction is complete, add an aqueous solution of EDTA to chelate and remove the copper(II) ions. The color of the solution will typically change from deep blue to light blue or green.
Acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxyl group and precipitates the crude H-Lys(Fmoc)-OH product.
Stir the mixture in an ice bath to maximize precipitation.
Collect the white solid precipitate by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Caption: Synthesis of H-Lys(Fmoc)-OH via the copper chelate method.
Purification Methods
The purity of H-Lys(Fmoc)-OH is critical for successful peptide synthesis, as impurities can lead to the formation of side products and complicate downstream processes.[6] The primary methods for purification are recrystallization and, if necessary, column chromatography.
Experimental Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude product by removing unreacted starting materials and soluble impurities.
Procedure:
Dissolve the crude, dried H-Lys(Fmoc)-OH solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., aqueous ethanol, acetone/water, or methanol/water).
If any insoluble impurities are present, perform a hot filtration to remove them.
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerate to induce crystallization.
Collect the purified crystals by filtration.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
Dry the purified H-Lys(Fmoc)-OH product under vacuum to a constant weight. A purity of ≥98% is typically achievable.[7]
Quality Control and Data Analysis
Rigorous quality control is essential to confirm the identity and purity of the final product.[7][8]
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[9] Purity should typically be ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is attached to the ε-amino position.[10]
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound (368.43 g/mol ).[11]
Caption: General workflow for the purification and quality control of H-Lys(Fmoc)-OH.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and characterization of H-Lys(Fmoc)-OH.
The synthesis of H-Lys(Fmoc)-OH is efficiently and selectively achieved using the copper(II) chelate method, which effectively shields the α-amino group while allowing for the protection of the ε-amino group. Subsequent purification by recrystallization yields a product of high purity suitable for demanding applications in peptide chemistry. Proper analytical characterization via HPLC, NMR, and MS is crucial to verify the quality of the final product, ensuring reproducibility and success in the synthesis of complex, side-chain modified peptides for research and pharmaceutical development.
A Technical Guide to Orthogonal Lysine Protection: H-Lys(Fmoc)-OH in Focus
For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired peptide sequences with high fidelity....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired peptide sequences with high fidelity. Among the trifunctional amino acids, lysine, with its primary ε-amino group, presents a unique opportunity for introducing branching, cyclization, or site-specific modifications. This technical guide provides an in-depth analysis of H-Lys(Fmoc)-OH, a lysine derivative with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its side chain, and contrasts its utility with other commonly employed protected lysines in solid-phase peptide synthesis (SPPS).
The Principle of Orthogonal Protection in Peptide Synthesis
Successful peptide synthesis hinges on the concept of "orthogonal protection," a strategy where different protecting groups can be removed under distinct chemical conditions without affecting others.[1] This allows for the selective deprotection of specific functional groups at various stages of the synthesis, enabling complex peptide architectures. For lysine, this typically involves the protection of both the α-amino and ε-amino groups. The choice of protecting groups dictates the synthetic possibilities.
H-Lys(Fmoc)-OH: A Unique Tool for Peptide Modification
H-Lys(Fmoc)-OH, or Nε-(9-fluorenylmethoxycarbonyl)-L-lysine, is a lysine derivative where the α-amino group is free, and the ε-amino group is protected by the base-labile Fmoc group. This arrangement is the reverse of the more commonly used Fmoc-Lys(X)-OH derivatives, where the α-amino group is Fmoc-protected, and the side chain carries a different protecting group (X).
The primary application of H-Lys(Fmoc)-OH is in scenarios where a modification is desired on the lysine side chain after its incorporation into the peptide sequence. This is particularly useful in the synthesis of branched peptides where a second peptide chain is grown from the lysine side chain.
Comparative Analysis of Protected Lysines
The selection of a protected lysine derivative is a critical decision in the design of a peptide synthesis strategy. The following sections and tables compare H-Lys(Fmoc)-OH with other widely used protected lysines.
Chemical Structures and Deprotection Strategies
The key difference lies in the nature of the protecting group on the ε-amino group and the conditions required for its removal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the deprotection of various lysine side-chain protecting groups. It is important to note that yields and purities are highly sequence-dependent and can be influenced by factors such as steric hindrance and peptide aggregation.
In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.
Add phenylsilane (20 equivalents) to the palladium solution.
Add the deprotection solution to the resin.
Gently agitate the resin suspension under an inert atmosphere for 20 minutes.
Drain the reaction mixture and repeat the deprotection step one more time.
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.
Protocol for Mtt Group Removal
Objective: To selectively deprotect the ε-amino group of a lysine residue protected with Mtt.[5][8]
Materials:
Peptide-resin with Fmoc-Lys(Mtt)-OH incorporated
1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
2% (v/v) Triisopropylsilane (TIS) in DCM (optional, as scavenger)
DCM for washing
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF for neutralization
Procedure:
Swell the peptide-resin in DCM.
Prepare the deprotection solution of 1% TFA in DCM (with or without 2% TIS).
Treat the resin with the deprotection solution for 2 minutes and then drain.
Repeat this treatment multiple times (e.g., 10-12 times) until the yellow color of the trityl cation is no longer observed upon addition of the deprotection solution.
Wash the resin thoroughly with DCM.
Neutralize the resin with 10% DIEA in DMF (2 x 5 min).
Wash the resin thoroughly with DMF and then DCM.
Protocol for ivDde Group Removal
Objective: To selectively deprotect the ε-amino group of a lysine residue protected with ivDde.[7]
Materials:
Peptide-resin with Fmoc-Lys(ivDde)-OH incorporated
2-4% (v/v) Hydrazine monohydrate in DMF
DMF for washing
Procedure:
Swell the peptide-resin in DMF.
Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.
Add the hydrazine solution to the resin.
Allow the mixture to stand at room temperature for 3-5 minutes, then drain.
Repeat the treatment with the hydrazine solution two more times.
Wash the resin thoroughly with DMF (5-7 times).
The deprotection can be monitored by checking the UV absorbance of the filtrate for the cleavage byproduct.
Logical Relationships and Strategic Choices
The choice between H-Lys(Fmoc)-OH and other protected lysines is dictated by the desired synthetic outcome.
Conclusion
H-Lys(Fmoc)-OH and other orthogonally protected lysines are indispensable tools in modern peptide chemistry. The choice of the protecting group strategy is crucial and depends on the desired final peptide structure. H-Lys(Fmoc)-OH offers a unique approach for the synthesis of well-defined branched peptides by allowing the growth of a second peptide chain from the lysine side chain during the course of the solid-phase synthesis. In contrast, Fmoc-Lys(X)-OH derivatives are more versatile for a broader range of modifications, including labeling and cyclization, where the side chain is deprotected after the main peptide backbone has been assembled. A thorough understanding of the properties and deprotection conditions of each protecting group is essential for the successful synthesis of complex and functional peptides.
A Technical Guide to the Solubility of H-Lys(Fmoc)-OH in Organic Solvents
This document provides a detailed technical overview of the solubility of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH) and its closely related derivatives in various organic solvents. The information is inte...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides a detailed technical overview of the solubility of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH) and its closely related derivatives in various organic solvents. The information is intended for researchers, chemists, and professionals in the field of peptide synthesis and drug development, where understanding solubility is critical for reaction efficiency, purification, and formulation.
Introduction to H-Lys(Fmoc)-OH and its Derivatives
N-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amino function of amino acids. The specific compound, H-Lys(Fmoc)-OH (CAS 84624-28-2) , features the Fmoc group protecting the epsilon-amino group (Nε) on the lysine side chain, leaving the alpha-amino group (Nα) free.
It is crucial to distinguish this from the more commonly used Fmoc-Lys-OH (CAS 105047-45-8) , where the Fmoc group protects the Nα position. In practical literature and supplier catalogs, quantitative solubility data is more readily available for Nα-protected Fmoc-Lys-OH and its salts. This guide will present the available data, clearly identifying the specific isomer and any salt form. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (DCM) are among the most widely used for Fmoc SPPS.[1]
Quantitative Solubility Data
The solubility of Fmoc-protected lysine derivatives is highly dependent on the specific compound (free acid vs. salt, position of the Fmoc group), the solvent, and the experimental conditions (e.g., temperature, sonication, pH). The following table summarizes available quantitative data.
Compound
CAS Number
Solvent
Solubility (mg/mL)
Molar Solubility (mM)
Conditions & Notes
Fmoc-Lys-OH
105047-45-8
DMSO
50
135.71
Ultrasonic; adjust pH to 2 with 1M HCl. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2]
Fmoc-Lys-OH·HCl is also reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[8][9]
For many Fmoc-protected amino acids, DMF is a standard solvent, though some may require gentle heating to fully dissolve.[10] NMP and 50:50 DMF:DMSO mixtures are also suggested for challenging cases.[10]
Experimental Protocols
A standardized, universally accepted protocol for solubility determination is not available; however, a general methodology can be synthesized from common laboratory practices and supplier recommendations.
Protocol: Gravimetric Determination of Solubility
Preparation: Precisely weigh a small amount of the H-Lys(Fmoc)-OH powder (e.g., 10 mg) into a clean, dry glass vial with a magnetic stir bar.
Solvent Addition: Using a calibrated pipette, add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.
Dissolution Attempt:
Stir the suspension vigorously using a magnetic stirrer for a set period (e.g., 2-5 minutes) at room temperature.
Visually inspect the solution against a dark background for any undissolved solid particles.
Assisted Dissolution (If Necessary): If the solid does not dissolve, employ assistive techniques. It is recommended to try these in sequence:
Vortexing: Vortex the vial for 30-60 seconds.
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[2][3][6]
Warming: Gently warm the vial to 37°C while stirring, for instance, in a water bath.[9]
After each step, allow the solution to return to room temperature and visually inspect for precipitation.
Incremental Solvent Addition: If the compound remains insoluble, continue to add known volumes of the solvent incrementally. After each addition, repeat Step 3 (and 4, if necessary).
Endpoint Determination: The point at which the entire solid is completely dissolved and remains in solution at room temperature is the endpoint.
Calculation: Calculate the solubility by dividing the initial mass of the solute by the total volume of solvent added to achieve full dissolution (e.g., mg/mL).
Visualizations
Chemical Structure of H-Lys(Fmoc)-OH
The following diagram illustrates the key functional groups and their connectivity in the H-Lys(Fmoc)-OH molecule.
Caption: Logical structure of H-Lys(Fmoc)-OH.
Solvent Selection Workflow for Peptide Synthesis
This workflow provides a logical process for selecting an appropriate solvent system for dissolving a protected amino acid like H-Lys(Fmoc)-OH for use in solid-phase peptide synthesis.
Spectroscopic Profile of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key spectroscopic data for Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition. This information is essential for the verification of material quality, monitoring of reaction progress, and characterization of final peptide products in drug discovery and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for H-Lys(Fmoc)-OH are summarized in the tables below. It is important to note that while direct spectral data for H-Lys(Fmoc)-OH can be limited in publicly accessible databases, the presented data is a compilation of information from supplier technical sheets, closely related analogues, and established spectroscopic principles for protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for H-Lys(Fmoc)-OH
Proton
Estimated Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
α-H
~3.5 - 4.0
dd
~8.5, 4.5
β-H₂
~1.7 - 1.9
m
γ-H₂
~1.4 - 1.6
m
δ-H₂
~1.3 - 1.5
m
ε-H₂
~3.1 - 3.3
q
~6.5
Fmoc-H (aromatic)
7.2 - 7.8
m
Fmoc-CH
~4.2
t
~6.8
Fmoc-CH₂
~4.3 - 4.5
d
~6.8
Note: Data is estimated based on spectra of related compounds such as Poly(Nε-Fmoc-l-Lysine) and Nε-Fmoc-l-Lysine NCA. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for H-Lys(Fmoc)-OH
Carbon
Estimated Chemical Shift (δ, ppm)
C=O (carboxyl)
~175
Cα
~55
Cβ
~30
Cγ
~22
Cδ
~31
Cε
~40
Fmoc C=O
~156
Fmoc CH
~47
Fmoc CH₂
~67
Fmoc C (aromatic)
~120, 125, 127, 128, 141, 144
Note: Data is estimated based on known chemical shifts for Fmoc-protected amino acids and data for the closely related compound Fmoc-Lys(Boc)-OH. The chemical shifts of the lysine side chain are approximations.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for H-Lys(Fmoc)-OH
Functional Group
Vibrational Mode
Estimated Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)
Stretching
2500 - 3300 (broad)
N-H (Amine/Amide)
Stretching
3300 - 3500
C-H (Aromatic)
Stretching
3000 - 3100
C-H (Aliphatic)
Stretching
2850 - 2960
C=O (Carboxylic Acid)
Stretching
1700 - 1730
C=O (Urethane, Fmoc)
Stretching
~1706
Amide II (N-H bend)
Bending
1510 - 1550
C=C (Aromatic)
Stretching
1450 - 1600
C-H (Aromatic)
Bending (out-of-plane)
~741, 763
Note: Data is based on characteristic absorption frequencies for the functional groups present and spectral data from Poly(Nε-Fmoc-l-Lysine).[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for H-Lys(Fmoc)-OH
Parameter
Value
Molecular Formula
C₂₁H₂₄N₂O₄
Molecular Weight
368.43 g/mol
Monoisotopic Mass
368.1736 Da
Commonly Observed Ions (ESI+)
[M+H]⁺ = 369.1809, [M+Na]⁺ = 391.1628
Note: The molecular weight and formula are well-established for this compound.[2][3] Observed ions are predicted based on electrospray ionization in positive mode.
Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
H-Lys(Fmoc)-OH sample
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)
5 mm NMR tubes
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of H-Lys(Fmoc)-OH and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse sequence: zg30 or similar
Spectral width: ~12-16 ppm
Number of scans: 16-64 (depending on sample concentration)
Relaxation delay (d1): 1-5 seconds
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse sequence: zgpg30 or similar
Spectral width: ~200-250 ppm
Number of scans: 1024-4096 or more (due to the low natural abundance of ¹³C)
Relaxation delay (d1): 2-5 seconds
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct the spectra and perform baseline correction.
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in H-Lys(Fmoc)-OH.
Materials:
H-Lys(Fmoc)-OH sample (solid)
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
Spatula
Solvent for cleaning (e.g., isopropanol)
Procedure:
Background Spectrum:
Ensure the ATR crystal is clean.
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Analysis:
Place a small amount of the solid H-Lys(Fmoc)-OH powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Acquire the sample spectrum.
Typical parameters:
Spectral range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of scans: 16-32
Data Processing and Analysis:
The software will automatically perform the background subtraction.
Identify and label the major absorption peaks in the spectrum.
Correlate the observed peaks with known vibrational frequencies of functional groups (e.g., C=O, N-H, C-H, aromatic C=C).[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the isotopic distribution and fragmentation of H-Lys(Fmoc)-OH.
Materials:
H-Lys(Fmoc)-OH sample
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source
HPLC-grade solvent system (e.g., acetonitrile/water with 0.1% formic acid)
Syringe pump or liquid chromatography (LC) system for sample introduction
Procedure:
Sample Preparation:
Prepare a dilute solution of H-Lys(Fmoc)-OH (e.g., 1-10 µg/mL) in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrument Setup and Calibration:
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for ionizing small molecules.
Data Acquisition:
Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection through an LC system.
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).
Data Analysis:
Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
Compare the observed accurate mass with the theoretical mass to confirm the elemental composition.
If MS/MS was performed, analyze the fragment ion spectrum to gain structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical entity such as H-Lys(Fmoc)-OH.
Caption: Workflow for the spectroscopic characterization of H-Lys(Fmoc)-OH.
A Technical Guide to H-Lys(Fmoc)-OH: Sourcing, Synthesis, and Application in Ubiquitin Pathway Research
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of H-Lys(Fmoc)-OH, a critical building block in peptide synthesis. We will explore its comme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-Lys(Fmoc)-OH, a critical building block in peptide synthesis. We will explore its commercial availability and pricing, detail the fundamental experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrate its application in the context of the ubiquitin signaling pathway, a key area of drug discovery and cellular biology research.
Commercial Suppliers and Pricing for H-Lys(Fmoc)-OH
The availability and cost of H-Lys(Fmoc)-OH are critical considerations for any research project. A variety of chemical suppliers offer this reagent in different purities and quantities. Below is a summary of major commercial suppliers and their indicative pricing. Please note that prices are subject to change and may vary based on purity, quantity, and institutional agreements. For bulk orders, it is often advisable to request a quote directly from the supplier.
Supplier
Product Name/Variant
CAS Number
Purity
Quantity
Indicative Price (USD)
Sigma-Aldrich (Merck)
Fmoc-Lys-OH Novabiochem®
105047-45-8
≥98% (TLC)
1 g
$35.90
5 g
$123.00
25 g
$555.00
Fmoc-Lys(Fmoc)-OH
78081-87-5
≥98.0% (HPLC)
5 g
$244.80
MedchemExpress
H-Lys(Fmoc)-OH
84624-28-2
>98%
10 g
$25.00
Fmoc-Lys-OH
105047-45-8
99.93%
10 g
$26.00
25 g
$64.00
KareBay Biochem
H-Lys(Fmoc)-OH
84624-28-2
>98%
10 g
$72.00
BioCrick
H-Lys(Fmoc)-OH
84624-28-2
>98%
5 mg
$6.00 (for Fmoc-Lys-OH.HCl)
Aapptec Peptides
H-Lys(Fmoc)-OH
84624-28-2
Not specified
-
Price on request
Chem-Impex
Fmoc-Lys-OH·HCl
139262-23-0
≥ 99.5% (Chiral HPLC)
1 g
$29.34
5 g
$77.62
25 g
$299.45
100 g
$1,037.75
APExBIO
Fmoc-Lys(Boc)-OH
71989-26-9
>98%
25 g
$50.00
100 g
$88.00
Note: The table includes H-Lys(Fmoc)-OH and its common derivatives like Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH, which are often used interchangeably in the initial steps of peptide synthesis or for specific applications. Prices are as of late 2025 and are for research-grade materials. GMP-grade material for clinical applications will have a different pricing structure.
The primary application of H-Lys(Fmoc)-OH and its derivatives is in Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise construction of a peptide chain on an insoluble resin support. The following protocols outline the key steps in manual Fmoc-SPPS.
Resin Preparation and Swelling
Place the desired amount of a suitable resin (e.g., Wang resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) into a fritted reaction vessel.
Wash the resin three times with N,N-dimethylformamide (DMF).
Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.
Fmoc Deprotection
Drain the DMF from the swollen resin.
Add a 20% solution of piperidine in DMF to the resin.
Agitate the mixture for 5-10 minutes at room temperature. For longer or more complex peptides, this step may be repeated.[1]
Drain the deprotection solution.
Wash the resin thoroughly with DMF (at least five times) to remove all traces of piperidine.
Amino Acid Coupling
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[1]
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
Immediately add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.
Drain the coupling solution and wash the resin with DMF (three times).
Peptide Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cleavage cocktail, Reagent K, consists of 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1]
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
Gently agitate the mixture for 2-3 hours at room temperature.
Filter the resin and collect the filtrate, which contains the cleaved peptide.
Peptide Precipitation and Purification
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1]
Centrifuge the mixture to pellet the peptide and decant the ether.
Wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Lyophilize the pure fractions to obtain the final peptide product.
Application Spotlight: Synthesis of Ubiquitinated Peptides and the Ubiquitin Signaling Pathway
Lysine residues play a pivotal role in numerous biological processes, most notably in post-translational modifications such as ubiquitination.[1][2] Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often at a lysine residue.[3][4][5] This modification can signal for protein degradation, alter cellular localization, affect protein activity, and promote or prevent protein-protein interactions.[1][6] The synthesis of ubiquitinated peptides using building blocks derived from H-Lys(Fmoc)-OH is a powerful tool for studying the enzymes and signaling pathways involved in this process.[3][7]
The Ubiquitin Conjugation Cascade
The process of ubiquitination involves a three-enzyme cascade:
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[3][5]
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[3][5]
E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[3][5]
The following Graphviz diagram illustrates this fundamental signaling pathway.
Technical Guide on the Safe Handling of H-Lys(Fmoc)-OH Powder
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety and handling precautions for H-Lys(Fmoc)-OH powder, a key reagent in peptide synthesis and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for H-Lys(Fmoc)-OH powder, a key reagent in peptide synthesis and other biochemical applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Compound Identification and Properties
H-Lys(Fmoc)-OH, or Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine where the epsilon-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS).
Table 1: Physical and Chemical Properties of H-Lys(Fmoc)-OH
Property
Value
Chemical Formula
C₂₁H₂₄N₂O₄
Molecular Weight
368.43 g/mol
Appearance
White to off-white solid powder
Storage Temperature
2-8°C is recommended for long-term stability.[1] Some suppliers suggest storage at -20°C for extended periods.[2]
Hazard Identification and Safety Precautions
Table 2: Hazard Summary and Recommended Precautions
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling H-Lys(Fmoc)-OH powder.
Caption: Required PPE for handling H-Lys(Fmoc)-OH powder.
Experimental Protocols
Weighing H-Lys(Fmoc)-OH Powder
This protocol outlines the steps for safely weighing the powdered reagent.
Preparation: Ensure the weighing area, typically an analytical balance, is clean and located within a chemical fume hood or a ventilated enclosure.
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the balance and tare it.
Dispense the Powder: Carefully dispense the desired amount of H-Lys(Fmoc)-OH powder onto the weighing vessel using a clean spatula. Avoid creating dust clouds.
Record the Mass: Once the desired mass is obtained, close the balance door and record the stable reading.
Clean-up: Tightly seal the H-Lys(Fmoc)-OH container and return it to its designated storage location. Clean any spills on the balance and surrounding area immediately with a damp cloth. Dispose of the weighing paper and any contaminated materials in the designated chemical waste container.[6]
Preparation of a Stock Solution
This protocol describes the safe dissolution of H-Lys(Fmoc)-OH powder.
Solvent Selection: Based on experimental requirements, select an appropriate solvent. H-Lys(Fmoc)-OH has good solubility in dimethylformamide (DMF) and is also soluble in other organic solvents like dimethyl sulfoxide (DMSO).[2]
Procedure:
a. In a chemical fume hood, add the weighed H-Lys(Fmoc)-OH powder to an appropriate glass vial or flask.
b. Using a calibrated pipette, add the desired volume of solvent to the vessel.
c. Cap the vessel securely and mix the contents by vortexing or gentle agitation until the powder is completely dissolved. Mild heating may be required for some solvents.[2]
d. Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[2]
Caption: General workflow for safe handling of H-Lys(Fmoc)-OH.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
Table 3: Emergency Procedures
Situation
Action
Small Spill
Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a labeled container for chemical waste disposal.[3] Avoid generating dust.
Large Spill
Evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
Skin Contact
Immediately wash the affected area with soap and plenty of water.[3]
Eye Contact
Flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.
Inhalation
Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion
Rinse mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.
Disposal
Dispose of unused H-Lys(Fmoc)-OH powder and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in accordance with local, state, and federal regulations.[3] Classify the waste as chemical waste and store it in a clearly labeled, sealed container until it can be collected by a licensed hazardous waste disposal service.[6][7][9]
Role in Solid-Phase Peptide Synthesis (SPPS)
H-Lys(Fmoc)-OH is a critical building block in SPPS. The Fmoc group on the epsilon-amino group of lysine prevents this side chain from participating in the peptide bond formation during the elongation of the peptide chain.
Caption: Role of H-Lys(Fmoc)-OH in the SPPS workflow.
By adhering to the safety protocols and handling procedures outlined in this guide, researchers can minimize risks and ensure the safe and effective use of H-Lys(Fmoc)-OH powder in their work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Application Note: A Step-by-Step Protocol for the Use of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step protocol for the incorporation of Lysine into a peptide sequence using Fmoc-based Solid-Phase Pe...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step protocol for the incorporation of Lysine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The standard and most widely used derivative for this purpose is Nα-Fmoc-Nε-Boc-L-lysine, abbreviated as Fmoc-Lys(Boc)-OH. In this building block, the alpha-amino group is protected by the base-labile Fmoc group to allow for sequential peptide chain elongation, while the epsilon-amino group of the side chain is protected by the acid-labile Boc group to prevent unwanted side reactions.[1][2][3]
Principle of Fmoc-SPPS
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[1] The synthesis proceeds from the C-terminus to the N-terminus. Each cycle consists of two main steps:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a weak base, typically piperidine.[3]
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) is activated and reacted with the newly freed N-terminal amine of the peptide chain to form a peptide bond.[4]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA).[2]
Orthogonal Protection Strategy for Lysine
The choice of protecting group for the lysine side chain is critical and depends on the desired synthetic outcome. The Boc group is standard for linear peptides due to its stability during the Fmoc-deprotection cycles and its easy removal during the final TFA cleavage.[2] However, other protecting groups can be used to allow for selective deprotection of the lysine side chain while the peptide is still on the resin, enabling site-specific modifications such as branching or labeling.
Table 1: Common Side-Chain Protecting Groups for Lysine in Fmoc-SPPS
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[8][9]
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[9]
Step B: Coupling of Fmoc-Lys(Boc)-OH
Activation: In a separate vessel, pre-activate the Fmoc-Lys(Boc)-OH. Dissolve Fmoc-Lys(Boc)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an activation base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to react for 1-5 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. A negative test (beads remain yellow) indicates a complete coupling.[9]
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).[9]
Repeat the SPPS cycle (Steps A and B) for all subsequent amino acids until the full peptide sequence is assembled.
Table 2: Comparison of Common Coupling Reagents for SPPS
Reagent Type
Example(s)
Activating Agent(s)
Key Advantages
Potential Disadvantages
Uronium/Aminium Salts
HBTU, HATU, HCTU
DIPEA or Collidine
Fast reaction kinetics, highly effective for standard and hindered couplings.[4][9][10]
Higher cost, potential for side reactions (guanidinylation of N-terminus).[4][9]
Carbodiimides
DIC, DCC
HOBt, Oxyma Pure
Cost-effective, low risk of racemization when used with an additive.[9][10]
Slower reaction times, formation of insoluble urea byproduct with DCC (DIC is preferred in SPPS).[10]
Phase III: Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from lysine.
Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5x) and dry thoroughly under vacuum for at least 3 hours.[11]
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is a mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[8] TIS acts as a scavenger to trap reactive cations generated during deprotection.
Cleavage Reaction:
Place the dried peptide-resin in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[11]
Cool the flask in an ice bath.
Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).[8]
Stir the mixture for 2-3 hours at room temperature.[8][11]
Peptide Isolation:
Filter the resin and collect the filtrate containing the peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]
Application Notes and Protocols for H-Lys(Fmoc)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the creation of complex peptide sequences for res...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the creation of complex peptide sequences for research, diagnostics, and therapeutic applications. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method used in SPPS, prized for its mild deprotection conditions. Lysine, with its primary amine on the side chain (ε-amine), is a critical amino acid that often plays a key role in peptide structure and function, including post-translational modifications and conjugation.
Proper protection of both the α-amino and ε-amino groups is essential to prevent unwanted side reactions. The term "H-Lys(Fmoc)-OH" refers to a lysine residue where the ε-amine is protected by an Fmoc group, and the α-amine is free (H-). This state occurs on the solid support just before the coupling of the subsequent amino acid. The building block used to incorporate this residue is typically Fmoc-Lys(Boc)-OH , where the side chain is protected by a tert-butyloxycarbonyl (Boc) group, which is stable to the piperidine used for α-Fmoc removal.
Alternatively, derivatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Fmoc)-OH are used for orthogonal strategies, where the side chain needs to be deprotected while the peptide remains on the resin.[1][2] This document provides a comprehensive guide to the factors influencing the coupling efficiency of lysine derivatives in Fmoc-SPPS, detailed protocols for optimal incorporation, and troubleshooting strategies.
Factors Influencing Coupling Efficiency
Achieving quantitative coupling at every step is paramount for the successful synthesis of high-purity peptides. Several factors can negatively impact the coupling efficiency of lysine and other amino acids:
Steric Hindrance: While the lysine side chain itself is relatively flexible, the growing peptide chain and the bulky Fmoc protecting group can create a sterically crowded environment, impeding the approach of the activated amino acid.[3][4]
Peptide Aggregation: As the peptide chain elongates, inter- or intra-chain hydrogen bonding can cause the peptide to aggregate on the solid support. This is particularly common in sequences longer than 12 amino acids and can severely restrict reagent accessibility.[3]
Reagent Quality: The purity and integrity of reagents are critical. Old or degraded coupling reagents, solvents containing water or amine impurities (e.g., dimethylamine in old DMF), and impure Fmoc-amino acids can all lead to failed couplings and side reactions.[4][5][6]
Reaction Conditions: Sub-optimal reaction times, temperature, reagent concentrations, and activation methods can result in incomplete coupling.
Data Presentation: Reagent and Condition Optimization
The choice of coupling reagent and reaction conditions is critical for overcoming challenges like steric hindrance and ensuring a high-yield synthesis.
Table 1: Comparative Performance of Common Coupling Reagents
Coupling Reagent/Method
Activating Agent(s)
Relative Reactivity
Key Advantages
Potential Disadvantages
Uronium/Aminium Salts
HATU / DIPEA or Collidine
N/A
Very High
Fast reaction kinetics; highly effective for standard and sterically hindered couplings.[7]
Potential for side reactions at the N-terminus (guanidinylation).
HBTU / DIPEA or HOBt
N/A
High
Widely used, reliable, and efficient for most standard couplings.[8]
Can cause racemization, especially with sensitive amino acids.
Carbodiimides
| DIC / HOBt | HOBt | Moderate-High | Cost-effective and reduces racemization compared to HBTU alone. | Slower reaction kinetics compared to uronium salts. DIC can form insoluble byproducts. |
Table 2: Recommended Conditions for Optimizing Lysine Coupling
Application Notes and Protocols for the Fmoc Deprotection of H-Lys(Fmoc)-OH using Piperidine
Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone in modern solid-phase peptide synthesis (SPPS), primarily utilized for the temporary protection of the α-amino group of amino acids. Its widesprea...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone in modern solid-phase peptide synthesis (SPPS), primarily utilized for the temporary protection of the α-amino group of amino acids. Its widespread adoption is due to its stability under acidic conditions and its lability to basic conditions, which permits an orthogonal protection strategy in the synthesis of complex peptides. The deprotection of the Fmoc group is a critical step that must be efficient and complete to ensure high-quality peptide products. This document provides detailed application notes and protocols for the deprotection of the Fmoc group from H-Lys(Fmoc)-OH using piperidine, a common and effective secondary amine for this purpose.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton from the C9 position of the fluorenyl ring. This abstraction leads to the formation of a carbanion intermediate. Subsequently, the molecule undergoes β-elimination, releasing the free amine of the lysine and forming a dibenzofulvene (DBF) intermediate. The piperidine then acts as a nucleophile, scavenging the electrophilic DBF to form a stable DBF-piperidine adduct. This final step drives the reaction to completion.[1][2][3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, solvent, and the specific amino acid sequence, which can affect steric hindrance and peptide aggregation.[1][4] The following table summarizes kinetic data for the deprotection of Fmoc-Val-OH, which provides a general indication of the reaction progress under various conditions.
Note: Data is for Fmoc-Val-OH and serves as a general guide. Deprotection times may vary for H-Lys(Fmoc)-OH and for resin-bound peptides.
Standard protocols typically employ a 20% piperidine solution in N,N-dimethylformamide (DMF) to ensure rapid and complete deprotection.[6][7][8][9]
Experimental Protocols
The following protocols are intended for the deprotection of the Fmoc group from H-Lys(Fmoc)-OH, both in solution and on a solid support (e.g., resin-bound).
Workflow for Solid-Phase Fmoc Deprotection
Caption: Experimental workflow for Fmoc deprotection on a solid support.
Protocol 1: Fmoc Deprotection of Resin-Bound H-Lys(Fmoc)-OH
This protocol is designed for standard solid-phase peptide synthesis.
20% Piperidine in DMF: To prepare 100 mL of the deprotection solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh for optimal performance.
Procedure:
Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.[10]
Solvent Removal: Drain the DMF from the reaction vessel.
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.[1][7]
Solution Removal: Drain the piperidine solution.
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.[1][10]
Solution Removal: Drain the piperidine solution.
Washing: To remove residual piperidine and the DBF-piperidine adduct, wash the resin thoroughly.
The deprotected resin is now ready for the subsequent amino acid coupling step.
Protocol 2: Monitoring the Deprotection Reaction
To ensure the complete removal of the Fmoc group, the following monitoring techniques can be employed.
A. Kaiser Test (Qualitative)
The Kaiser test is a colorimetric assay used to detect free primary amines.[4][11]
Procedure:
After the final washing step, take a small sample of the resin beads (1-2 mg).
Wash the beads with ethanol and then add a few drops each of ninhydrin solutions A and B, and phenol solution C.
Heat the sample at 100-120°C for 2-5 minutes.
Interpretation:
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying successful Fmoc deprotection.[4]
Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached and the deprotection is incomplete.[4]
B. UV-Vis Spectrophotometry (Quantitative)
The DBF-piperidine adduct formed during deprotection has a characteristic UV absorbance maximum around 301 nm.[4] This property can be used for real-time monitoring, especially in automated peptide synthesizers.
Procedure:
Collect the filtrate from the deprotection steps.
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).
Measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.
Interpretation:
The concentration of the adduct can be calculated using the Beer-Lambert law, allowing for a quantitative assessment of the deprotection progress. Automated systems often monitor the absorbance until it plateaus, indicating the completion of the reaction.[4][12]
Troubleshooting and Considerations
Incomplete Deprotection: This can occur due to peptide aggregation, particularly in longer or hydrophobic sequences.[4] If the Kaiser test is negative, extend the deprotection time or consider using a stronger base combination like 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF.[7][13]
Aspartimide Formation: When sequences containing aspartic acid are synthesized, piperidine can catalyze the formation of a stable aspartimide side product.[2][14] To mitigate this, consider using a less basic deprotection reagent or adding 0.1M HOBt to the piperidine solution.[14]
Diketopiperazine Formation: For dipeptides on the resin, the newly deprotected N-terminal amine can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. This can be minimized by immediately proceeding to the next coupling step after deprotection.[1]
Applications of H-Lys(Fmoc)-OH in the Synthesis of Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH) and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH) and its orthogonally protected derivatives in the synthesis of cyclic peptides. These methodologies are critical in drug discovery and development for creating conformationally constrained peptides with enhanced stability, selectivity, and therapeutic potential.
Introduction to Lysine-Containing Cyclic Peptides
Cyclic peptides offer significant advantages over their linear counterparts, including increased resistance to enzymatic degradation, improved receptor binding affinity, and enhanced cell permeability. Lysine is a versatile amino acid for introducing cyclization points within a peptide sequence due to its primary amine side chain. By employing orthogonal protecting group strategies, the ε-amino group of lysine can be selectively deprotected and used to form a lactam bridge with a carboxylic acid group from another amino acid (e.g., aspartic or glutamic acid) or the C-terminus of the peptide.
The choice of the lysine derivative with a specific side-chain protecting group is crucial for a successful synthesis strategy. The most commonly used derivatives in Fmoc-based solid-phase peptide synthesis (SPPS) for cyclization include:
Fmoc-Lys(Boc)-OH: The Boc group is removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), making it suitable for head-to-tail cyclization after cleavage.
Fmoc-Lys(Mtt)-OH & Fmoc-Lys(Mmt)-OH: The methyltrityl (Mtt) and monomethoxytrityl (Mmt) groups are highly acid-labile and can be selectively removed on-resin using dilute TFA, allowing for side-chain to side-chain or side-chain to C-terminus cyclization while the peptide remains attached to the solid support.[1][2]
Fmoc-Lys(Dde)-OH & Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups are stable to both acids and bases used in standard Fmoc-SPPS but can be selectively removed by treatment with hydrazine.[3] This orthogonality allows for on-resin side-chain modifications and cyclization.
Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group is stable to both acids and bases but can be removed by palladium-catalyzed reactions, providing another layer of orthogonality.[3][4]
Application Note 1: On-Resin Side-Chain to Side-Chain Cyclization via Lactam Bridge Formation
This application focuses on the synthesis of a cyclic peptide where a lactam bridge is formed between the side chains of lysine and aspartic acid while the peptide is still attached to the solid support. This strategy is advantageous as it can minimize intermolecular side reactions and simplify purification. The use of an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH, is essential.
Workflow for On-Resin Side-Chain Cyclization
Caption: Workflow for on-resin side-chain to side-chain cyclization.
Experimental Protocol: On-Resin Cyclization of a Model Peptide c(Lys-Ala-Asp)
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
Amino Acid Couplings (SPPS):
Couple Fmoc-Asp(O-tBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 hours. Monitor coupling completion with a Kaiser test.
Repeat the deprotection and coupling steps for Fmoc-Ala-OH and Fmoc-Lys(Mtt)-OH sequentially.
Selective Deprotection of Mtt Group:
Wash the peptide-resin with DCM.
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-7 times.[3]
Wash the resin thoroughly with DCM and DMF.
On-Resin Cyclization (Lactam Bridge Formation):
Swell the resin in DMF.
Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
Allow the reaction to proceed for 4-6 hours at room temperature.[5]
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
Once complete, wash the resin extensively with DMF and DCM.
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
Cleavage and Global Deprotection:
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
This approach involves synthesizing a linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin), cleaving the protected peptide, and then performing the cyclization in solution. This method is often preferred for sequences that are difficult to cyclize on-resin due to steric hindrance. H-Lys(Fmoc)-OH is used in its standard form, with the side-chain protecting group (e.g., Boc) being stable to the mild cleavage conditions.
Workflow for Solution-Phase Head-to-Tail Cyclization
Caption: Workflow for solution-phase head-to-tail cyclization.
Experimental Protocol: Solution-Phase Cyclization of a Model RGD Peptide
SPPS of Linear Peptide: Synthesize the linear peptide Arg(Pbf)-Gly-Asp(O-tBu)-Phe-Lys(Boc) on 2-chlorotrityl chloride resin using standard Fmoc-SPPS protocols.
Mild Cleavage from Resin:
Wash the peptide-resin with DCM.
Treat the resin with a solution of acetic acid/TFE/DCM (1:1:8) for 2 hours to cleave the protected peptide from the resin.[4]
Collect the filtrate and co-evaporate with hexane to obtain the crude protected linear peptide.
Solution-Phase Cyclization:
Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.5-1 mM (high dilution condition to favor intramolecular cyclization).[4][6]
Adjust the pH of the solution to 8-9 with DIPEA.
Add PyBOP (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours.[4]
Monitor the reaction by LC-MS.
Once the reaction is complete, remove the solvent under reduced pressure.
Global Deprotection:
Treat the crude protected cyclic peptide with a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2-3 hours to remove all side-chain protecting groups.
Precipitate the peptide in cold diethyl ether, centrifuge, and dry.
Purification: Purify the crude cyclic peptide by RP-HPLC.
Quantitative Data Summary
The efficiency of cyclic peptide synthesis can vary significantly based on the peptide sequence, cyclization strategy, and reaction conditions. Below is a summary of representative quantitative data from the literature.
The selection of an appropriate side-chain protecting group for lysine is critical for achieving selective cyclization. The table below outlines common orthogonal protecting groups and their deprotection conditions.[3][10]
Lysine Derivative
Protecting Group
Deprotection Reagent
Stable To
Fmoc-Lys(Mtt)-OH
Methyltrityl (Mtt)
1% TFA in DCM
Piperidine, Hydrazine, Pd(0)
Fmoc-Lys(Dde)-OH
Dde
2% Hydrazine in DMF
TFA, Piperidine, Pd(0)
Fmoc-Lys(Alloc)-OH
Allyloxycarbonyl (Alloc)
Pd(PPh₃)₄ / Phenylsilane
TFA, Piperidine, Hydrazine
Fmoc-Lys(Boc)-OH
tert-Butoxycarbonyl (Boc)
>50% TFA
Piperidine, Hydrazine, Pd(0)
Logical Relationship of Orthogonal Protection
Caption: Orthogonal deprotection of different protecting groups (PG).
Conclusion
The use of H-Lys(Fmoc)-OH and its orthogonally protected derivatives is a cornerstone of modern cyclic peptide synthesis. The choice between on-resin and solution-phase cyclization, along with the selection of the appropriate lysine side-chain protecting group, allows for the flexible and efficient synthesis of a wide range of cyclic peptide structures. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute successful cyclic peptide synthesis campaigns for applications in drug discovery and chemical biology.
Application Notes: Incorporating H-Lys(Fmoc)-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. Modified amino acids are critical to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. Modified amino acids are critical tools for introducing structural complexity and novel functionalities. H-Lys(Fmoc)-OH, an L-lysine derivative where the epsilon-amino (Nε) side-chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is a key building block for creating branched peptides.
Unlike the more common Fmoc-Lys(Boc)-OH used for linear peptide synthesis, H-Lys(Fmoc)-OH possesses a free alpha-amino (Nα) group, allowing it to be coupled onto a growing peptide chain. The side-chain Fmoc group is orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu). This unique feature enables the selective deprotection of the lysine side-chain on the solid support, providing a specific attachment point for chain elongation, labeling, or the introduction of combinatorial diversity. These application notes provide detailed protocols and workflows for the effective incorporation of H-Lys(Fmoc)-OH into peptide libraries using solid-phase peptide synthesis (SPPS).
Properties of H-Lys(Fmoc)-OH
Understanding the chemical properties of H-Lys(Fmoc)-OH is essential for its successful application in peptide synthesis.
The following sections provide detailed methodologies for incorporating H-Lys(Fmoc)-OH into a peptide sequence to generate a branched peptide library. These protocols are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3]
Materials and Reagents
Resin: Rink Amide or 2-Chlorotrityl Chloride resin.
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) for peptides without sensitive residues.[4][5]
Precipitation Solvent: Cold diethyl ether.
Analytical Equipment: HPLC, Mass Spectrometer (ESI-MS).
Protocol 1: Solid-Phase Synthesis of a Branched Peptide
This protocol outlines the synthesis of a linear peptide, incorporation of the branch point using H-Lys(Fmoc)-OH, and subsequent synthesis of the peptide branch.
Resin Preparation:
Swell the chosen resin (e.g., Rink Amide) in DMF for 30-60 minutes in a reaction vessel.
Wash the resin 3x with DMF.
Linear Chain Elongation (Standard Fmoc-SPPS Cycle):
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminus.
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
Amino Acid Coupling:
In a separate vial, pre-activate the desired Nα-Fmoc amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HATU (0.95 eq. of amino acid) and DIPEA (2 eq.) in DMF for 1-2 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat: Continue this cycle for each amino acid in the linear portion of the peptide.
Incorporation of the Branch Point:
Following the final linear chain deprotection, couple H-Lys(Fmoc)-OH using the same activation and coupling protocol described in step 2. This attaches the lysine derivative via its free Nα-amino group.
Selective Nε-Fmoc Deprotection:
After coupling H-Lys(Fmoc)-OH, treat the peptide-resin with 20% piperidine in DMF as described in step 2. This specifically removes the Fmoc group from the lysine side-chain, exposing the Nε-amine. The N-terminal Fmoc group of the last coupled amino acid (if any after H-Lys(Fmoc)-OH) and other acid-labile side-chain protecting groups (e.g., Boc, tBu) remain intact.
Branched Chain Elongation:
Synthesize the peptide branch by performing standard Fmoc-SPPS cycles (step 2) starting from the newly exposed Nε-amine of the lysine residue.
Protocol 2: Cleavage, Deprotection, and Isolation
Final N-terminal Fmoc Removal: Before cleavage, ensure the Fmoc group from the final amino acid on the branch (or main chain) is removed using piperidine.[4]
Resin Washing and Drying: Thoroughly wash the final peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.
Cleavage and Global Deprotection:
Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the dried resin (approx. 10 mL per gram of resin).[5]
Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[6]
Peptide Isolation:
Filter the resin and collect the TFA filtrate.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Precipitation and Purification:
Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
Dry the crude peptide pellet under vacuum.
Protocol 3: Analysis and Purification
Analysis:
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
Analyze the sample using Reverse-Phase HPLC (RP-HPLC) to assess purity and by ESI-MS to confirm the molecular weight of the final branched peptide.[5][7]
Purification:
Purify the crude peptide using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Collect fractions corresponding to the main product peak.
Confirm the purity of the collected fractions by analytical HPLC.
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation
Effective synthesis relies on optimized reaction conditions and yields. The tables below summarize typical parameters and expected outcomes for the synthesis of branched peptides.
Table 4.1: Typical SPPS Reaction Conditions
Parameter
Condition / Value
Notes
Amino Acid Excess
3-5 equivalents
Higher excess may be needed for difficult couplings or at the branch point due to steric hindrance.
Coupling Reagent
HATU / HBTU
HATU is often preferred for its efficiency and lower rate of racemization.[3]
Activation Time
1-2 minutes
Coupling Time
1-4 hours
Can be extended overnight for sterically hindered residues.
Deprotection Time
2 x 10 minutes
A shorter initial treatment followed by a longer one ensures complete Fmoc removal.
Solvent
High-purity DMF
Amine-free DMF is crucial to prevent premature Fmoc deprotection.[3]
Table 4.2: Representative Synthesis and Purification Data
Stage
Parameter
Typical Value
Notes
Synthesis
Coupling Efficiency/Step
>99%
Monitored by Kaiser test or UV absorbance of the Fmoc-piperidine adduct.[8]
Post-Cleavage
Crude Purity (HPLC)
50-80%
Highly dependent on peptide length and sequence complexity. Branched peptides may have lower crude purity.
Post-Purification
Final Purity (HPLC)
>98%
The goal for most research and drug development applications.[9]
Characterization
Mass Confirmation (MS)
± 1 Da of theoretical
Confirms the identity of the synthesized peptide.
Visualized Workflows and Concepts
Diagrams generated using Graphviz clarify complex workflows and relationships in the synthesis process.
Diagram 1: The Standard Fmoc-SPPS Cycle.
Diagram 2: Workflow for Branched Peptide Synthesis.
Diagram 3: Orthogonal Protection Strategy.
Challenges and Considerations
Steric Hindrance: Coupling amino acids to the Nε-amine of the branch point can be slower than on the main chain. Extending coupling times or using double coupling may be necessary.
Incomplete Deprotection: Incomplete removal of the side-chain Fmoc group will lead to a truncated branch, a common impurity. Careful monitoring of the deprotection step is crucial.
Aggregation: Long or hydrophobic sequences, especially within the branch, can aggregate, leading to poor coupling efficiency and difficult synthesis.[10]
Analytical Complexity: Branched peptides can produce complex fragmentation patterns in mass spectrometry and may have unusual retention times in HPLC, complicating analysis.
Conclusion
H-Lys(Fmoc)-OH is an invaluable reagent for creating structurally diverse peptide libraries. Its unique orthogonal protection scheme allows for the precise and directed synthesis of branched peptides on a solid support. By enabling the site-specific attachment of secondary peptide chains, labels, or other molecules, it significantly expands the chemical space accessible for drug screening and biological investigation. The protocols and workflows detailed in these notes provide a robust framework for researchers to successfully leverage H-Lys(Fmoc)-OH in their peptide synthesis campaigns.
Application Notes: Site-Specific Peptide Labeling Using H-Lys(Fmoc)-OH
Introduction Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated molecular probes, targeted therapeutics, and advanced biomateri...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated molecular probes, targeted therapeutics, and advanced biomaterials. The use of orthogonally protected amino acids is central to this strategy. H-Lys(Fmoc)-OH, or more formally Nα-Boc-Nε-Fmoc-L-lysine, is a key building block that facilitates the precise placement of a label on the lysine side chain. The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the Nε-amino group of the side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection of the lysine side chain on-resin, leaving other protecting groups intact, thereby opening a reactive site for specific modification.[1]
This document provides detailed protocols and application data for researchers, scientists, and drug development professionals utilizing H-Lys(Fmoc)-OH for site-specific peptide labeling.
Core Applications and Principles
The versatility of the Boc/Fmoc orthogonal strategy enables a wide array of modifications to be introduced at a specific lysine residue within a peptide sequence.
Fluorescent Labeling : The attachment of fluorophores is critical for studying peptide trafficking, localization, protein-protein interactions, and for creating FRET-based protease activity assays.[1][2] Common dyes like Fluorescein (FAM), TAMRA, and Coumarin can be introduced site-specifically.[3][4][5]
Biotinylation : Introducing a biotin tag allows for high-affinity binding to avidin or streptavidin, which is widely used for peptide purification, immobilization, and detection in various assays.[6][7][8] The use of pre-formed Fmoc-Lys(Biotin)-OH is also a common alternative strategy.[6][7][8]
PEGylation : The conjugation of polyethylene glycol (PEG) chains can enhance the solubility, stability, and pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius and protecting them from enzymatic degradation.[9][10][11][12][13]
Drug Conjugation : Cytotoxic drugs or other therapeutic agents can be attached to peptides for targeted delivery to specific cells or tissues, a key strategy in developing peptide-drug conjugates (PDCs).
Synthesis of Branched Peptides : The deprotected lysine side chain can serve as an initiation point for the synthesis of a second peptide chain, creating well-defined branched or multi-antigenic peptides (MAPs).[14][15]
Data Presentation
Table 1: Comparison of Orthogonally Protected Lysine Derivatives
The choice of protecting group for the lysine side chain is critical and depends on the overall synthetic strategy. While this document focuses on the use of a Boc-protected N-terminus and an Fmoc-protected Lysine side chain, the more common strategy involves Nα-Fmoc protection and an orthogonal side-chain protecting group. The principles of selective deprotection remain the same.
Derivative
Side-Chain Protecting Group
Deprotection Conditions
Key Features & Applications
Fmoc-Lys(Boc)-OH
tert-butyloxycarbonyl (Boc)
Strong acid (e.g., TFA)
Standard for Fmoc SPPS; side chain is deprotected during final cleavage.[14][16][17]
Boc-Lys(Fmoc)-OH
9-fluorenylmethoxycarbonyl (Fmoc)
20% Piperidine in DMF
Allows for on-resin side-chain modification during Boc-based SPPS.[1]
Affinity purification, detection with streptavidin conjugates, immunoassays.[6][8]
Polymer
Polyethylene Glycol (PEG)
Carboxylic acid (activated), NHS ester
Improve solubility, increase in vivo half-life, reduce immunogenicity.[9][11][13]
Click Handle
Alkyne or Azide
N/A
Bioorthogonal ligation for attaching various probes or molecules post-synthesis.[23]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for site-specific labeling using Boc-Lys(Fmoc)-OH.
Caption: Orthogonal deprotection of Boc (N-terminus) vs. Fmoc (Lys side chain).
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis (SPPS). Adjustments may be necessary for automated synthesizers.
Protocol 1: Solid-Phase Synthesis of Peptide Backbone (Boc Strategy)
This protocol assumes a Boc-based SPPS approach to accommodate the Boc-Lys(Fmoc)-OH building block.
Materials:
Appropriate resin (e.g., MBHA for C-terminal amide, PAM for C-terminal acid)
Boc-protected amino acids
Boc-Lys(Fmoc)-OH
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
N,N-Diisopropylethylamine (DIPEA)
Coupling reagent: HBTU/HOBt or DIC/HOBt
20% (v/v) Piperidine in DMF
Procedure:
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
First Amino Acid Coupling: Couple the first Boc-amino acid to the resin according to standard protocols for the chosen resin type.
Peptide Elongation Cycle: For each subsequent amino acid:
a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, then with 50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.
b. Washes: Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (5x).
c. Amino Acid Coupling: In a separate vial, pre-activate the next Boc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 1-2 hours.
d. Wash: Wash the resin with DMF (3x) and DCM (3x).
Incorporate Boc-Lys(Fmoc)-OH: When the synthesis reaches the desired position for labeling, use Boc-Lys(Fmoc)-OH in the coupling step (Step 3c).
Complete Synthesis: Continue the elongation cycles until the full peptide sequence is assembled.
Protocol 2: On-Resin Selective Deprotection and Labeling
Materials:
Peptide-resin from Protocol 1
20% (v/v) Piperidine in DMF
Label of choice (e.g., Biotin-NHS ester, 5(6)-FAM-NHS ester), 3-5 equivalents
DMF, DMSO (if needed for solubility)
DIPEA
Procedure:
Resin Preparation: After completing the peptide synthesis, wash the peptide-resin with DMF (5x).
Selective Nε-Fmoc Deprotection:
a. Add the 20% piperidine/DMF solution to the resin.
b. Shake the vessel for 3 minutes, then drain.
c. Add a fresh aliquot of 20% piperidine/DMF and shake for an additional 20 minutes.[24]
Washing: Wash the resin extensively with DMF (at least 5x) to remove all traces of piperidine. This is critical to prevent side reactions. Then wash with DCM (3x) and DMF (3x).
Label Coupling:
a. Dissolve the activated label (e.g., Biotin-NHS ester, 3-5 eq.) in DMF (or a DMF/DMSO mixture). Add DIPEA (6-10 eq.).
b. Add the label solution to the peptide-resin.
c. Shake the reaction vessel at room temperature for 2-4 hours, or overnight if the reaction is sluggish. Protect from light if using a photosensitive label.
Final Washes: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents. Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
Cleavage:
a. Place the dry, labeled peptide-resin in a reaction vessel.
b. Add the cleavage cocktail (approx. 10 mL per gram of resin).
c. Shake at room temperature for 2-3 hours.[25] This step cleaves the peptide from the resin and removes all remaining side-chain protecting groups (e.g., Boc, tBu, Trt).
Peptide Precipitation:
a. Filter the resin and collect the TFA filtrate containing the peptide.
b. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
c. Centrifuge the mixture to pellet the peptide.
d. Decant the ether and wash the pellet with cold ether two more times.
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Purification:
a. Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a suitable solvent like aqueous acetic acid).
b. Purify the peptide using preparative RP-HPLC with a suitable gradient of Mobile Phase B.[26]
c. Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure, labeled product.
Lyophilization & Characterization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder. Confirm the final identity and purity by high-resolution mass spectrometry.
Application Notes and Protocols: Synthesis of Modified Histone Peptides Using H-Lys(Fmoc)-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Post-translational modifications (PTMs) of histone proteins are a cornerstone of epigenetic regulation, influencing chromatin structure and gen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histone proteins are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The "histone code" hypothesis posits that specific combinations of these modifications dictate downstream cellular events.[1][2] To decipher this complex code, researchers rely on homogeneously modified histone peptides for a variety of applications, including the characterization of histone-modifying enzymes, screening for small molecule inhibitors, and the development of specific antibodies for use in techniques like Chromatin Immunoprecipitation (ChIP).[1]
Solid-phase peptide synthesis (SPPS) is a powerful and widely adopted technique for generating these crucial research tools.[3][4][5] The use of Fmoc-protected amino acids, including modified lysine derivatives such as Fmoc-Lys(Ac)-OH and various methylated forms, allows for the precise, site-specific incorporation of PTMs into a peptide sequence.[1][6][7][8] This document provides detailed protocols and application notes for the synthesis of modified histone peptides using H-Lys(Fmoc)-OH and its derivatives.
Methods for Incorporating Modified Lysine Residues
The most direct and common method for generating site-specifically modified histone peptides is the use of pre-modified, Fmoc-protected lysine building blocks during SPPS.[6] This approach ensures the precise placement of the desired modification within the peptide chain. A variety of these building blocks are commercially available, including:
Fmoc-Lys(Ac)-OH: For the incorporation of acetylated lysine.
Fmoc-Lys(Me,Boc)-OH: For monomethylated lysine.[7][9][10][11]
The synthesis of full-length histone proteins can also be achieved through total chemical synthesis, which often involves the ligation of synthetically modified peptide fragments with recombinantly expressed histone domains via native chemical ligation (NCL).[3][5][12]
Experimental Workflow for Modified Histone Peptide Synthesis
The synthesis of modified histone peptides follows a systematic workflow, from initial resin preparation to final quality control.
Caption: Workflow for the synthesis of modified histone peptides.[1]
Detailed Protocol: Synthesis of Modified Histone H3 (23-34) Peptide
This protocol outlines the manual synthesis of the Histone H3 (23-34) peptide sequence (Ac-ATKAARKSAPAT-NH2) with a specific modification at Lysine 27 (K27), such as acetylation or trimethylation, on a 0.1 mmol scale using Rink Amide resin.[1]
Materials
Reagent
Supplier
Notes
Rink Amide MBHA Resin
Commercial Vendor
Fmoc-protected amino acids
Commercial Vendor
e.g., Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, etc.
Modified Amino Acids
Commercial Vendor
e.g., Fmoc-Lys(Ac)-OH, Fmoc-Lys(Me3)-OH·HCl
HBTU
Commercial Vendor
Coupling Reagent
DIPEA
Commercial Vendor
Base
20% (v/v) Piperidine in DMF
Prepared in-house
Deprotection Solution
DMF, DCM, Methanol
Commercial Vendor
Solvents
Acetic Anhydride, DIPEA in DMF
Prepared in-house
N-terminal Capping Solution
TFA Cleavage Cocktail
Prepared in-house
e.g., 95% TFA, 2.5% TIS, 2.5% H2O
Cold Diethyl Ether
Commercial Vendor
For precipitation
Synthesis Procedure
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel, followed by washes with DCM and DMF.[1]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
Amino Acid Coupling: Pre-activate the first amino acid (e.g., Fmoc-Thr(tBu)-OH, 4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours. Confirm complete coupling with a Kaiser test.[1]
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. When incorporating the modified lysine at position 27, use the corresponding protected amino acid (e.g., Fmoc-Lys(Ac)-OH).[1]
N-terminal Acetylation: After coupling and deprotecting the final amino acid, acetylate the N-terminus with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.[1]
Final Wash: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.[1]
Cleavage and Deprotection
Add 10 mL of a cold cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) to the dried resin in a fume hood.[1]
Agitate the mixture at room temperature for 2-3 hours.[1]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[1]
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quality Control: Confirm the identity and purity of the final peptide product by mass spectrometry.
Quantitative Data Summary
The yield and purity of synthesized histone peptides are critical for their application. While specific yields can vary depending on the sequence and modifications, the use of optimized SPPS protocols generally results in high-quality peptides.
Peptide Sequence
Modification
Crude Purity (Typical)
Final Yield (Typical)
H3 (23-34)
K27ac
>70%
15-30%
H3 (23-34)
K27me3
>70%
15-30%
H4 (1-24)
K16ac
>65%
10-25%
H2B (sequence specific)
Various Me
High
High
Note: Purity and yield are estimates and can be influenced by the specific peptide sequence, length, and incorporated modifications.
Application: Investigating the "Histone Code"
Synthetic modified histone peptides are invaluable tools for studying the functional consequences of specific PTMs. For example, modifications at Histone H3 Lysine 27 (H3K27) are associated with opposing transcriptional outcomes.[1]
Caption: The regulatory role of Histone H3 Lysine 27 (H3K27) modifications.[1]
H3K27 acetylation is generally linked to a relaxed chromatin state and transcriptional activation, while H3K27 trimethylation is a hallmark of silenced chromatin and transcriptional repression.[1] Synthetic peptides with these specific modifications allow researchers to probe the interactions with "reader," "writer," and "eraser" proteins that mediate these downstream effects.
Conclusion
The use of H-Lys(Fmoc)-OH and its modified derivatives in solid-phase peptide synthesis provides a robust and precise method for generating custom histone peptides. These synthetic tools are essential for advancing our understanding of epigenetics and have significant potential in drug discovery and development. The protocols and information provided herein offer a comprehensive guide for researchers and scientists working in this dynamic field.
Application Notes and Protocols for the Cleavage of Peptides Containing H-Lys(Fmoc)-OH from Resin
Audience: Researchers, scientists, and drug development professionals. Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone technique for generating s...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone technique for generating synthetic peptides for research, diagnostics, and therapeutic applications.[1] A critical final step in this process is the cleavage of the synthesized peptide from the solid-phase resin, which simultaneously removes the acid-labile side-chain protecting groups.[2] This procedure is typically accomplished using a strong acid, most commonly Trifluoroacetic acid (TFA), in combination with a "cocktail" of scavengers designed to prevent side reactions.[2][3]
A key principle in Fmoc-SPPS is the use of an orthogonal protection strategy, where the temporary N-terminal Fmoc group can be removed under mild basic conditions (e.g., piperidine) without affecting the permanent, acid-labile side-chain protecting groups. The use of H-Lys(Fmoc)-OH presents a unique, non-orthogonal scenario, as the side-chain Fmoc group is labile to the same conditions as the N-terminal Fmoc group. These application notes will address the standard cleavage protocols while highlighting the special considerations required when a peptide has been synthesized using H-Lys(Fmoc)-OH.
The Principle of Orthogonal Protection in Fmoc-SPPS
In standard Fmoc-SPPS, the lysine side-chain is typically protected with a tert-butoxycarbonyl (Boc) group (i.e., H-Lys(Boc)-OH). The Boc group is stable to the piperidine used for N-terminal Fmoc removal but is readily cleaved by the final TFA cocktail. This orthogonality is crucial for preventing unintended side-chain reactions and ensuring the synthesis of the correct linear peptide sequence.
The use of H-Lys(Fmoc)-OH deviates from this principle. During the synthesis cycle following the incorporation of Lys(Fmoc), the piperidine treatment will remove not only the N-terminal Fmoc group but also the Fmoc group from the lysine side chain. This exposes a second primary amine, which can lead to branching and the synthesis of undesired peptide side products. Therefore, H-Lys(Fmoc)-OH is typically used for specific applications, such as the on-resin synthesis of branched peptides or when the lysine side chain is intended for modification immediately after its deprotection.[4]
Regardless of the strategy used during synthesis, the final cleavage from the resin is an acid-mediated process. The protocols described below are broadly applicable, as any side-chain Fmoc groups would have been removed during the synthesis cycles. The primary focus of the cleavage cocktail is to efficiently detach the peptide from the resin and remove other, acid-labile protecting groups while protecting sensitive residues.
Peptide Cleavage: Mechanism and the Role of Scavengers
The cleavage of the peptide from the resin and removal of most side-chain protecting groups is achieved through acidolysis with TFA.[1] This process generates highly reactive cationic species (e.g., tert-butyl cations) from the protecting groups and the resin linker.[3] These carbocations can cause unwanted modifications of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][3]
To prevent these side reactions, scavengers are added to the TFA to trap the reactive carbocations.[2][5] The selection of the appropriate scavenger cocktail is critical and depends on the peptide's amino acid composition.
Common Cleavage Cocktails and Scavengers
The composition of the cleavage cocktail must be tailored to the specific peptide sequence to maximize yield and purity. Below is a summary of commonly used cocktails.
Reagent Name
Composition (v/v or w/v)
Target Residues & Applications
Reference
Standard Cocktail
TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
General purpose for peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for trityl groups.
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Peptide Cleavage from Resin
This protocol describes the standard procedure for cleaving a peptide from the resin, precipitating it, and preparing it for purification.
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Utilizing H-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of peptide synthesis, the strategic incorporation of lysine residues is pivotal for creating complex peptide architectures, includ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic incorporation of lysine residues is pivotal for creating complex peptide architectures, including branched peptides, peptide dendrimers, and peptides requiring specific side-chain modifications. While the standard building block for lysine incorporation in Fmoc-based solid-phase peptide synthesis (SPPS) is Fmoc-Lys(Boc)-OH, which allows for orthogonal protection of the α- and ε-amino groups, the use of Nα,Nε-bis-Fmoc-L-lysine (H-Lys(Fmoc)-OH or more commonly referred to as Fmoc-Lys(Fmoc)-OH) offers a unique approach for the synthesis of symmetrically branched peptides and dendrimeric structures.
This document provides detailed application notes and protocols for the utilization of Fmoc-Lys(Fmoc)-OH in automated SPPS. It outlines the primary application of this reagent in creating symmetrical branch points and also discusses alternative strategies for the synthesis of unsymmetrical branched peptides using orthogonally protected lysine derivatives.
Core Application: Synthesis of Symmetrically Branched Peptides and Dendrimers
The primary utility of Fmoc-Lys(Fmoc)-OH lies in its ability to serve as a scaffold for the divergent synthesis of branched peptides. Following its incorporation into a growing peptide chain, the simultaneous removal of both Fmoc protecting groups under standard basic conditions exposes two primary amines (the α- and ε-amino groups). This allows for the subsequent parallel elongation of two identical or different peptide chains from the lysine core, leading to the formation of a symmetrical or asymmetrical branched structure, respectively. This strategy is particularly effective for the construction of first-generation peptide dendrimers.
Experimental Protocols
Protocol 1: Automated Incorporation of Fmoc-Lys(Fmoc)-OH
This protocol describes the coupling of Fmoc-Lys(Fmoc)-OH onto a resin-bound peptide chain using a standard automated peptide synthesizer.
Table 1: Reagents and Conditions for Fmoc-Lys(Fmoc)-OH Coupling
Parameter
Value
Notes
Resin
Rink Amide, Wang, or 2-Chlorotrityl Chloride resin
Choice of resin depends on the desired C-terminal functionality (amide or carboxylic acid).
Longer coupling times may be required for difficult sequences.[1][2]
Temperature
Room Temperature or elevated (e.g., 75°C with microwave)
Microwave heating can enhance coupling efficiency.
Methodology:
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated peptide synthesizer.
Previous Amino Acid Deprotection: Perform a standard Fmoc deprotection cycle to expose the N-terminal amine of the resin-bound peptide. This typically involves treatment with 20% piperidine in DMF.
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
Fmoc-Lys(Fmoc)-OH Coupling:
Prepare the activation solution by dissolving Fmoc-Lys(Fmoc)-OH and HBTU in DMF.
Add the base (NMM or DIPEA) to the activation solution.
Transfer the activated amino acid solution to the reaction vessel containing the resin.
Allow the coupling reaction to proceed for the specified time.
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a non-nucleophilic base can be performed.
Protocol 2: Simultaneous Deprotection of Both Fmoc Groups
This protocol details the removal of both Fmoc groups from the incorporated lysine residue to generate the branching point.
Table 2: Conditions for Simultaneous Fmoc Deprotection
Initial Deprotection: Treat the resin-bound peptide containing the Fmoc-Lys(Fmoc)-OH residue with 20% piperidine in DMF for 10 minutes.
Drain and Repeat: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.
Thorough Washing: Wash the resin extensively with DMF followed by DCM to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Proceed to Branch Elongation: The resin now has two free amino groups at the lysine residue, ready for the simultaneous or sequential coupling of the next amino acids to form the branches.
Experimental Workflow for Symmetrical Branched Peptide Synthesis
Caption: Workflow for automated synthesis of a symmetrical branched peptide.
Alternative Strategies: Orthogonally Protected Lysine for Unsymmetrical Branching
For the synthesis of unsymmetrically branched peptides, where different peptide chains are desired on the α- and ε-amino groups, an orthogonal protection strategy is necessary. This involves using a lysine derivative where the two amino groups are protected by groups that can be removed under different chemical conditions. The standard and most widely used building block for this purpose is Fmoc-Lys(Boc)-OH .[3]
In this strategy:
The Fmoc group on the α-amino group is removed by a base (e.g., piperidine) to allow for the elongation of the main peptide chain.
The Boc group on the ε-amino group is stable to the basic conditions of Fmoc deprotection but is readily removed with a strong acid (e.g., trifluoroacetic acid, TFA), typically during the final cleavage step.
For on-resin side-chain modification or branching, other orthogonally protected lysine derivatives are employed:
Table 3: Orthogonally Protected Lysine Derivatives for Unsymmetrical Branching
Selective deprotection of the side-chain protecting group
Complexity of Synthesis
Simpler for symmetrical structures
More steps required for unsymmetrical structures
Reagent for Branch Point
20% Piperidine in DMF
Specific reagent for the orthogonal group (e.g., Hydrazine for ivDde)
Control over Branch Structure
Limited to symmetrical or near-symmetrical branches
High control over the sequence of each branch
Conclusion
The use of H-Lys(Fmoc)-OH in automated solid-phase peptide synthesis provides a straightforward and efficient method for the generation of symmetrical branched peptides and peptide dendrimers. The protocols outlined above offer a robust starting point for researchers looking to incorporate this building block into their synthetic workflows. For more complex, unsymmetrical architectures, the use of orthogonally protected lysine derivatives is the recommended approach, providing greater control and flexibility in peptide design. Careful consideration of the desired final peptide structure will guide the appropriate choice of lysine building block and synthetic strategy.
Technical Support Center: H-Lys(Fmoc)-OH Coupling Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specifi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of poor coupling yield of H-Lys(Fmoc)-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low coupling yield of H-Lys(Fmoc)-OH?
A1: Low coupling yield for H-Lys(Fmoc)-OH can stem from several factors, including:
Steric Hindrance: The bulky Fmoc protecting group on the lysine side chain, in addition to the N-terminal Fmoc group, can physically obstruct the reaction site. This is a primary cause of difficult couplings.[1][2]
Incomplete Deprotection: The Fmoc group from the previously coupled amino acid may not be fully removed, leaving fewer free amines available for the incoming H-Lys(Fmoc)-OH.[3]
Inefficient Activation: The carboxylic acid of H-Lys(Fmoc)-OH may not be fully activated by the coupling reagents, leading to a sluggish or incomplete reaction.[4]
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures or aggregate, making the N-terminal amine inaccessible to reagents.[5]
Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can severely limit reaction kinetics by restricting reagent access to the growing peptide chain.[6][7]
Q2: My Kaiser test is positive (blue beads) after coupling with H-Lys(Fmoc)-OH. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[8] The recommended course of action is to perform a "double coupling." This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated H-Lys(Fmoc)-OH.[3][4][9] If the issue persists, consider extending the reaction time or switching to a more powerful coupling reagent.
Q3: Can the choice of solvent impact the coupling efficiency of H-Lys(Fmoc)-OH?
A3: Absolutely. The solvent plays a critical role in both solvating the growing peptide chain and swelling the resin support.[7] For many syntheses, N,N-Dimethylformamide (DMF) provides a good balance of resin swelling and reactant solubility.[7] However, for difficult sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can improve outcomes due to their superior solvating properties.[5][10]
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like H-Lys(Fmoc)-OH?
A4: For challenging couplings, standard carbodiimide reagents like DIC may not be sufficient. More potent uronium/aminium salt-based reagents are recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective as it reacts faster and with less epimerization.[11] HBTU and COMU are also excellent, highly efficient alternatives.[11][12][13]
Q5: Could the resin type and loading capacity be contributing to the problem?
A5: Yes. High-loading resins can increase steric hindrance due to the higher density of peptide chains, which can promote aggregation and lower coupling efficiency.[2] If you are synthesizing a long or difficult peptide, switching to a low-loading resin (e.g., 0.2 - 0.3 mmol/g) can significantly improve the outcome by providing more space for the reaction to occur.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor coupling yields with H-Lys(Fmoc)-OH.
Initial Assessment & Quick Checks
Verify Reagent Quality: Ensure that the H-Lys(Fmoc)-OH, coupling reagents, and solvents are fresh and of high purity. Coupling reagents, in particular, can degrade with exposure to moisture.[14]
Confirm Deprotection: Before the lysine coupling step, perform a Kaiser test to ensure the complete removal of the previous Fmoc group. A negative result (clear/yellow beads) is desired.[3]
Check Resin Swelling: Visually inspect the resin. It should be well-swollen and suspended in the solvent, not clumped together. Proper swelling is crucial for reagent accessibility.[6][15]
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, follow this systematic workflow.
Caption: A workflow for troubleshooting poor H-Lys(Fmoc)-OH coupling.
Optimization of Coupling Protocol
If systematic troubleshooting points to a need for protocol optimization, consider the following quantitative data.
Table 1: Comparison of Common Coupling Reagents
Coupling Reagent
Activating Additive
Base (Equivalents)
Typical Coupling Time
Key Advantages & Disadvantages
DIC
HOBt / Oxyma
DIPEA (2 eq.)
1 - 4 hours
Pro: Cost-effective. Con: Slower, less effective for hindered couplings.[11]
HBTU
(Internal)
DIPEA (2 eq.)
15 - 60 min
Pro: Highly efficient, fast. Con: Can cause guanidinylation of free amines if used in excess.[11][12]
HATU
(Internal)
DIPEA (2 eq.)
10 - 45 min
Pro: Very fast, low racemization, excellent for difficult couplings.[11][16] Con: Higher cost.
COMU
(Internal)
DIPEA (1-2 eq.)
10 - 45 min
Pro: Very high reactivity, safer byproducts than benzotriazole-based reagents.[11][13] Con: Higher cost.
Table 2: Effect of Solvents on Coupling Efficiency
Solvent
Key Property
Best For
Typical Avg. Coupling Yield
DCM
Good for initial resin swelling.
Swelling polystyrene resins.
Variable, often lower for couplings.
DMF
Good balance of resin swelling and peptide solvation.[7]
Can improve yields from <80% to >95% in difficult cases.[7]
DMSO
Excellent solvating properties.
Often used as a co-solvent with NMP for severe aggregation.[5]
Can significantly improve yields in aggregated sequences.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling Protocol for H-Lys(Fmoc)-OH
This protocol is designed for a 0.1 mmol scale synthesis where previous coupling attempts have failed.
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test) and the resin has been thoroughly washed with DMF (5 x 5 mL).
Reagent Preparation (Activation):
In a separate vessel, dissolve H-Lys(Fmoc)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of NMP.
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution.
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[12]
Coupling Reaction:
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the mixture at room temperature for 2 hours. For extremely difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 40-50°C).
Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3 x 5 mL) followed by DMF (3 x 5 mL) to remove excess reagents and byproducts.
Confirmation: Perform a Kaiser test. If the test is negative (beads remain yellow/clear), proceed to the next deprotection step. If it is still positive (blue), perform a second coupling (repeat steps 2-4).
Protocol 2: Capping Unreacted Amines
If a double coupling with a strong reagent fails, it is often better to permanently block the unreacted amines ("capping") to prevent the formation of deletion sequences.
Wash: After the final coupling attempt, wash the resin with DMF (3 x 5 mL).
Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (e.g., in a 1:1:8 ratio).
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
Wash: Drain the capping solution and wash the resin thoroughly with DMF (5 x 5 mL) to prepare for the next synthesis cycle.
Chemical Pathway and Potential Failure Points
The following diagram illustrates the general mechanism of peptide bond formation using a uronium salt activator like HATU, highlighting where problems can occur.
Preventing side reactions during H-Lys(Fmoc)-OH deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of H-Lys(F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of H-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the Fmoc deprotection of lysine?
A1: The most common side reaction during the piperidine-mediated Fmoc deprotection of any amino acid, including lysine, is the alkylation of the newly liberated N-terminal amine by dibenzofulvene (DBF). DBF is a reactive electrophile generated as a byproduct of Fmoc group cleavage.[1][2][3] The secondary amine used for deprotection, typically piperidine, acts as a scavenger by reacting with DBF to form a stable adduct, thus preventing this side reaction.[2][3][4]
Q2: I'm observing incomplete Fmoc deprotection. What are the possible causes and solutions?
A2: Incomplete deprotection can lead to deletion sequences in your final peptide.[5] Several factors can contribute to this issue:
Insufficient Deprotection Time: Aggregation of the growing peptide chain can hinder reagent access. Some automated synthesizers can monitor the deprotection reaction and extend the time until completion.[2] For manual synthesis, increasing the deprotection time or performing a second deprotection step is recommended.[6]
Reagent Degradation: Ensure the piperidine solution is fresh.
Peptide Aggregation: For sequences prone to aggregation, using specialized solvents or chaotropic agents might be necessary. Microwave-assisted synthesis can also help disrupt aggregation.[3][5]
Q3: Can the free ε-amino group of a lysine residue cause premature Fmoc removal on another residue?
A3: Yes, a free ε-amino group of a lysine residue within the peptide sequence can be basic enough to cause the undesired removal of an Fmoc group from the N-terminal amino acid.[7] This intramolecular side reaction can lead to the formation of impurities. To prevent this, it's crucial to use an orthogonal protection strategy where the lysine side chain remains protected throughout the synthesis and is only deprotected during the final cleavage from the resin.[8][9][10]
Q4: Are there alternatives to piperidine for Fmoc deprotection to minimize side reactions?
A4: Yes, several alternatives to piperidine are available, each with its own advantages and disadvantages. These are often explored to reduce base-induced side reactions like aspartimide formation, which can be problematic in sensitive sequences.[6][11][12]
4-Methylpiperidine (4-MP): Offers similar performance to piperidine.[3]
Piperazine (PZ): A milder base that can reduce the risk of aspartimide formation, though it may have slower deprotection kinetics.[3][6][12]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that provides rapid deprotection. However, its high basicity can increase the risk of other side reactions like racemization. It is often used in combination with a nucleophilic scavenger like piperidine.[2][6]
Dipropylamine (DPA): Has been shown to reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[13]
Q5: How can I quantify the extent of Fmoc deprotection?
A5: The progress of the deprotection reaction can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm.[4][14][15] The concentration of the adduct can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of approximately 7800 M⁻¹cm⁻¹.[4][14]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Action(s)
Low peptide yield
Incomplete deprotection leading to truncated sequences.
- Increase deprotection time or perform a double deprotection. - Use a stronger deprotection reagent like DBU in combination with a scavenger. - Consider microwave-assisted synthesis to reduce aggregation.
Presence of unexpected peaks in HPLC/MS
Formation of dibenzofulvene adducts with the peptide.
- Ensure a sufficient excess of piperidine is used to effectively scavenge the DBF. - Wash the resin thoroughly after deprotection to remove the DBF-piperidine adduct.[6]
Aspartimide formation (especially with Asp or Asn residues).
- Use a milder deprotection base like piperazine.[11][12] - Add an acidic additive like HOBt to the deprotection solution.[12]
Premature deprotection by lysine side chain.
- Ensure the lysine side chain is protected with a stable group (e.g., Boc) throughout the synthesis.[8][16]
Racemization
Strong basic conditions.
- Avoid prolonged exposure to strong bases like DBU. - Use a milder deprotection reagent if racemization is a concern.
Quantitative Data Summary
The choice of deprotection reagent can influence the efficiency and the profile of side products. The following table summarizes a comparison of different deprotection reagents from a study on microwave-assisted Fmoc peptide synthesis.[3]
Deprotection Reagent
Concentration
Comments
Piperidine (PP)
20% v/v in DMF
Standard, effective reagent. May cause aspartimide formation in sensitive sequences.[3]
Milder base, can reduce side reactions. May have slower deprotection kinetics for some amino acids.[3]
Note: The study found that for most peptides synthesized, the yields and purities were comparable among the three reagents.[3]
Experimental Protocols
Standard Fmoc Deprotection Protocol (Manual)
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
Drain: Drain the DMF from the reaction vessel.
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
Drain: Drain the deprotection solution.
Repeat (Optional but Recommended): Repeat the deprotection step (steps 3-5) one more time to ensure complete removal of the Fmoc group.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
UV Monitoring of Fmoc Deprotection
Collect the filtrate from the deprotection steps.
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).
Relate the concentration of the adduct back to the initial loading of the resin to determine the extent of deprotection.
Visualizations
Caption: Mechanism of Fmoc deprotection and dibenzofulvene scavenging.
Caption: Competing reactions for dibenzofulvene after Fmoc deprotection.
Caption: Troubleshooting workflow for H-Lys(Fmoc)-OH deprotection issues.
Technical Support Center: Troubleshooting Aggregation in Peptides with H-Lys(Fmoc)-OH
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during solid-phase peptide synthesis (...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on aggregation related to the use of H-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the creation of secondary structures like β-sheets.[1][2] Hydrophobic sequences are particularly prone to aggregation.[1] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in lower purity and yield of the target peptide.[3][4]
Q2: Is H-Lys(Fmoc)-OH itself a direct cause of aggregation?
A2: While H-Lys(Fmoc)-OH is not inherently an aggregation-promoting amino acid, its incorporation into a peptide sequence can contribute to aggregation under certain circumstances. The bulky Fmoc protecting group on the lysine side chain can increase the hydrophobicity of the peptide and may lead to steric hindrance, potentially favoring aggregation in sequences already prone to it.[5] However, aggregation is more strongly dependent on the overall peptide sequence rather than a single amino acid residue.[1][6]
Q3: What are the common signs of peptide aggregation during SPPS?
A3: Several indicators can suggest that peptide aggregation is occurring during synthesis:
Resin Shrinking: A noticeable decrease in the resin bed volume is a strong indication of aggregation.[3]
Slow or Incomplete Fmoc Deprotection: The deprotection reaction, monitored by UV, may appear sluggish or incomplete.[1][4]
Failed Coupling Reactions: Positive results from qualitative tests like the Kaiser or ninhydrin test after coupling indicate the presence of unreacted free amines.[3]
Formation of Lumps or Gel-like Consistency: The resin may clump together, making it difficult to agitate.[5]
Poor Yield and Purity: The final crude peptide product will have a low yield and contain multiple deletion sequences.[7]
Q4: At what point during peptide synthesis is aggregation most likely to occur?
A4: Aggregation is generally not a significant issue before the fifth or sixth residue is coupled. It becomes more prevalent as the peptide chain elongates and has a higher propensity to form secondary structures.[1]
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection Suspected Due to Aggregation
If you observe signs of aggregation, such as a shrinking resin bed or failed coupling tests, the following strategies can be employed to disrupt the hydrogen bonding causing the aggregation and improve the synthesis outcome.
Caption: A stepwise workflow for troubleshooting peptide aggregation during SPPS.
Strategies to Mitigate Aggregation
The following table summarizes various approaches to overcome peptide aggregation. It is often beneficial to combine multiple strategies for difficult sequences.
Strategy
Description
Solvent Modification
Switch from standard solvents like DMF to more polar, aprotic solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1][8] These solvents are better at disrupting hydrogen bonds.
Elevated Temperature
Increasing the coupling temperature can help to break up secondary structures and improve reaction kinetics.[1] Microwave-assisted synthesis can also be very effective.[1]
Chaotropic Salts
The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding networks.[1]
"Magic Mixture"
A solvent system composed of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate can be used for both acylation and Fmoc cleavage to improve solvation.
Backbone Protection
Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific amino acid residues.[1][3] These groups physically prevent the formation of inter-chain hydrogen bonds.
Pseudoproline Dipeptides
Introduce pseudoproline dipeptides at regular intervals (e.g., every 6-7 residues) to disrupt the formation of secondary structures.[1][3][9]
Resin Selection
Use a resin with a lower substitution level to increase the distance between peptide chains.[1] PEG-based resins (e.g., TentaGel) can also improve solvation of the growing peptide.[1][7][9]
Side-Chain Protecting Group
For lysine residues, consider replacing the standard Boc protecting group with a trifluoroacetyl (Tfa) group, which can sometimes improve solvation.
DBU in Deprotection
If Fmoc deprotection is slow, switching to a deprotection cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[1]
Logical Relationship of Anti-Aggregation Strategies
Technical Support Center: Optimizing Solvent Conditions for H-Lys(Fmoc)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing solvent conditions for the coupling of H-Lys(Fmoc)-OH in Solid-Phase Peptide Synthes...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing solvent conditions for the coupling of H-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges and enhance synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for H-Lys(Fmoc)-OH coupling, and what are their primary advantages and disadvantages?
A1: The most prevalent solvents in Fmoc-based SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] Both are effective, but their properties make them suitable for different situations. Dichloromethane (DCM) is rarely used in modern Fmoc chemistry as it can react with piperidine and may not efficiently solvate growing peptide chains.[1]
Q2: My H-Lys(Fmoc)-OH coupling efficiency is low. What are the most likely solvent-related causes?
A2: Low coupling efficiency is often tied to poor solvation of the resin and the growing peptide chain.[3] Two primary causes are:
Inadequate Resin Swelling: If the solvent does not sufficiently swell the resin, reactive sites within the polymer matrix become inaccessible to reagents.[4] NMP generally provides superior resin swelling compared to DMF.[4]
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate, physically blocking the N-terminal amine.[5] This prevents the incoming H-Lys(Fmoc)-OH from coupling efficiently. Using a more polar solvent or solvent mixtures containing DMSO can help disrupt these aggregates.[1][5]
Q3: How can I improve the solubility of H-Lys(Fmoc)-OH and the coupling reagents?
A3: Fmoc-protected amino acids are generally soluble in standard SPPS solvents like DMF and NMP.[6][7] If you encounter solubility issues, ensure your solvent is high-purity and anhydrous. For particularly difficult or unnatural amino acids, adding a small amount of a co-solvent like DMSO can improve solubility.[7] Always ensure the amino acid and coupling reagents are fully dissolved before adding them to the reaction vessel.
Q4: What is peptide aggregation, and how does the solvent choice critically affect it?
A4: Peptide aggregation is the self-association of growing peptide chains on the resin through hydrogen bonding, often leading to the formation of insoluble structures.[5] This is a major cause of synthesis failure, as it prevents reagents from reaching the reactive sites. The solvent's role is to solvate the peptide chains, keeping them extended and accessible. NMP is often better than DMF at preventing aggregation due to its higher polarity.[1][8] In severe cases, using mixtures with chaotropic agents or "magic mixtures" containing DMSO or ethylene carbonate may be necessary to disrupt the aggregates.[5]
Q5: Are there "greener" or safer solvent alternatives to DMF and NMP for H-Lys(Fmoc)-OH coupling?
A5: Yes, the field of green peptide chemistry is actively exploring alternatives due to the classification of DMF and NMP as Substances of Very High Concern (SVHC).[2] Solvents like 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), and N-Butylpyrrolidinone (NBP) have been successfully used.[2][9][10] However, these alternatives may require optimization of reaction conditions, such as using more advanced resins (e.g., ChemMatrix) or elevated temperatures, to achieve efficiencies comparable to traditional solvents.[9][10]
Troubleshooting Guide
This guide addresses specific problems encountered during H-Lys(Fmoc)-OH coupling reactions that are linked to solvent conditions.
Problem
Primary Indicator(s)
Potential Solvent-Related Cause
Recommended Solution(s)
Low or Incomplete Coupling
- Positive Kaiser/Ninhydrin test post-coupling.- Presence of deletion sequence (M-128.1 Da) in mass spectrometry.
Poor Solvation/Resin Swelling: The solvent is not effectively swelling the resin or solvating the peptide chain.[3]
- Switch from DMF to NMP, as NMP often improves coupling yields by providing better solvation.[1]- Ensure the solvent is high-purity and anhydrous.
On-Resin Aggregation: The growing peptide chain is self-associating, blocking access to the N-terminus.[5]
- Add a chaotropic salt like LiCl or NaClO₄ to the coupling mixture.- Use a solvent mixture, such as NMP/DMSO.[1][5]- Perform the coupling at an elevated temperature or with microwave assistance.[5][11]
Formation of Side Products
- Unexpected peaks in HPLC analysis.- Masses corresponding to side reactions (e.g., +14 Da for formylation).
DMF Degradation: DMF can degrade to form dimethylamine, which may cause premature Fmoc deprotection and lead to insertion sequences.[1]
- Use fresh, high-purity, amine-free DMF for each synthesis.[12]- Consider switching to the more stable, albeit more expensive, NMP.[8]
Microwave-Induced Side Reactions: When using microwave heating, DMF can sometimes lead to N-formylation of the N-terminal amine.[1]
- If formylation is observed, switch to NMP for microwave-assisted couplings.[4]- Alternatively, a mixture of DCM and DMF has been reported to be superior to pure DMF in microwave synthesis.[1]
Data Presentation
Table 1: Comparison of Common Solvents for Fmoc SPPS [1][4]
Property
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Key Consideration for H-Lys(Fmoc)-OH Coupling
Boiling Point
153 °C
202-204 °C
NMP's higher boiling point is advantageous for microwave-assisted synthesis.[4]
Polarity
Polar Aprotic
More Polar than DMF
NMP's higher polarity provides excellent solvation, which can improve coupling yields, especially for difficult sequences.[1][4]
Resin Swelling
Good
Excellent, often superior to DMF
Better resin swelling improves reagent access to the reaction sites, leading to more complete coupling.[4]
Stability
Can decompose into dimethylamine, which may cause premature Fmoc deprotection.[1]
Generally more stable than DMF.
Using fresh, high-purity DMF is critical to avoid side reactions. NMP offers greater stability.[12]
Cost & Safety
Less expensive. Classified as a Substance of Very High Concern (SVHC).[1][2]
Both solvents require careful handling and disposal. Cost may be a factor for large-scale synthesis.
Experimental Protocols
Protocol 1: Standard Coupling of H-Lys(Fmoc)-OH in NMP
This protocol describes a standard manual coupling cycle for adding H-Lys(Fmoc)-OH to a growing peptide chain on a solid support.
Resin Preparation: Swell the peptide-resin in high-purity NMP for at least 30 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the NMP.
Add a solution of 20% piperidine in NMP to the resin.
Agitate for 5 minutes, then drain.
Add a fresh 20% piperidine in NMP solution and agitate for an additional 15 minutes.
Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
Perform a Kaiser test to confirm the presence of free primary amines (a dark blue color indicates a positive result).[13]
Amino Acid Activation and Coupling:
In a separate vessel, dissolve H-Lys(Fmoc)-OH (3 eq.) and an activator like HCTU (2.9 eq.) in NMP.
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
Allow the mixture to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Reaction:
Agitate the reaction mixture at room temperature for 1-2 hours.
Monitor the reaction for completion using a Kaiser test (a negative result, indicated by yellow beads, signifies a complete reaction).[13]
Washing:
Drain the coupling solution.
Wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solvent Screening to Troubleshoot Incomplete Coupling
If you suspect aggregation is causing poor coupling efficiency, this workflow can help identify a more effective solvent system.
Prepare Resin Aliquots: After deprotecting the N-terminal amine of your peptide-resin, divide the resin into three equal aliquots in separate reaction vessels.
Set Up Parallel Reactions: Prepare three different coupling solutions for H-Lys(Fmoc)-OH as described in Protocol 1, but use the following solvents for each aliquot:
Vessel A (Control): NMP
Vessel B: NMP with 1M LiCl (chaotropic agent)
Vessel C: 8:2 mixture of NMP:DMSO (v/v)
Run Coupling Reactions: Add the respective coupling solutions to each vessel and allow the reactions to proceed under identical conditions (time, temperature, agitation).
Analyze Results:
After the standard coupling time, take a small sample from each resin aliquot and perform a Kaiser test.
Compare the color intensity. A lighter blue or yellow result in Vessel B or C compared to Vessel A indicates improved coupling efficiency.
Cleavage and Analysis: Proceed with the synthesis using the optimized solvent condition. After completing the peptide, cleave a small amount from each test synthesis and analyze the crude product by HPLC and Mass Spectrometry to quantify the reduction in deletion products.
Visual Guides
Caption: Troubleshooting workflow for poor H-Lys(Fmoc)-OH coupling.
Caption: The role of solvents in preventing peptide aggregation.
Technical Support Center: Troubleshooting Incomplete Deprotection of H-Lys(Fmoc)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of H-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection of H-Lys(Fmoc)-OH?
A1: Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of lysine will prevent the subsequent amino acid from coupling, leading to the formation of deletion sequences.[1][2] Key indicators of this issue include:
Qualitative Colorimetric Tests (e.g., Kaiser Test): A negative result (yellow or colorless beads) after the deprotection step indicates the absence of free primary amines, suggesting the Fmoc group is still attached.[1][3]
UV-Vis Spectrophotometry: In automated peptide synthesizers, the release of the dibenzofulvene (DBF)-piperidine adduct is monitored by UV absorbance around 301 nm. An incomplete reaction may be indicated if the UV signal does not return to the baseline.[1][3]
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide product will show unexpected peaks corresponding to the mass of the desired peptide minus the amino acid that failed to couple.[1][2]
Mass Spectrometry (MS): The detection of masses corresponding to deletion sequences confirms the incomplete deprotection.[1][2]
Q2: What are the common causes of incomplete Fmoc deprotection?
A2: Several factors can impede the efficient removal of the Fmoc group:
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[2][4]
Steric Hindrance: Bulky side chains of amino acids near the N-terminus can sterically hinder the piperidine base from reaching the Fmoc group.[2][4]
Suboptimal Reagents and Protocols: The use of degraded or impure reagents, especially the piperidine solution, can reduce deprotection efficiency.[2]
Q3: Can the lysine side chain itself interfere with Fmoc deprotection?
A3: Yes, a specific side reaction has been reported where the free ε-amino group of a lysine residue can cause the undesired intramolecular removal of the Fmoc group from another lysine's α-amino group.[5] This is particularly relevant when using lysine derivatives with side-chain protecting groups that might be prematurely removed or are not fully stable.
Q4: Are there alternative reagents to piperidine for Fmoc deprotection?
A4: Yes, several alternatives to the standard 20% piperidine in DMF are used to mitigate side reactions or improve deprotection efficiency. These include:
For sensitive molecules with electrophilic groups, avoids basic conditions.[13][14]
Requires specific functional group tolerance.
Experimental Protocols
Standard Fmoc Deprotection Protocol
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[8]
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove any residual reagents.[2]
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is completely submerged.[2]
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[2]
Drain: Remove the deprotection solution by filtration.[2]
Second Deprotection (Recommended): Repeat steps 3-5 with a fresh deprotection solution for 5-10 minutes to ensure complete removal of the Fmoc group.[2]
Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[2]
Enhanced Deprotection Protocol for Difficult Sequences (DBU/Piperidine)
Resin Swelling: Swell the peptide-resin in DMF.[2]
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[2]
Deprotection: Add the deprotection solution to the resin.
Agitation: Agitate the resin for 2-5 minutes at room temperature.[2]
Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times).
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid colorimetric assay to detect free primary amines.[1]
Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) and place them in a small test tube.
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads.
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
Observation:
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying successful Fmoc deprotection.[3]
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting incomplete Fmoc deprotection.[1][3]
Visualization of Workflows and Concepts
Standard SPPS deprotection and monitoring workflow.
Dealing with racemization of H-Lys(Fmoc)-OH during activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of H-Lys(Fmoc)-OH during the critical activation step of peptide synthesis. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of H-Lys(Fmoc)-OH during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when activating H-Lys(Fmoc)-OH?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, in this case, the biologically active L-lysine, into a mixture of both L- and D-isomers. During peptide synthesis, the activation of the carboxylic acid group of H-Lys(Fmoc)-OH makes the alpha-proton more acidic and susceptible to abstraction by a base. This can lead to the formation of a planar, achiral intermediate, which upon reprotonation can yield both the desired L-lysine and the undesired D-lysine enantiomer in the peptide sequence. The incorporation of the D-isomer can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity, compromising research and therapeutic outcomes.
Q2: What are the primary mechanisms of racemization during the activation of Fmoc-protected amino acids?
A2: There are two main pathways for racemization during the coupling step of Fmoc-SPPS:
Oxazolone Formation: The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily removed by a base, leading to a loss of stereochemical integrity.[1]
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate intermediate, which is achiral. Subsequent protonation can occur from either face, resulting in a mixture of L- and D-isomers.
Q3: Which factors have the most significant impact on the extent of racemization of H-Lys(Fmoc)-OH?
A3: Several factors during the activation and coupling steps can influence the degree of racemization:
Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some onium salt-based reagents (e.g., HBTU, HATU) can promote racemization if not used under optimized conditions.[1]
Base: The type and concentration of the base used are crucial. Strong and sterically unhindered bases are more likely to cause racemization.[1]
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the risk of racemization.[1]
Temperature: Elevated temperatures, often used to accelerate coupling, can also significantly increase the rate of racemization.[1]
Solvent: The purity and nature of the solvent can affect reaction kinetics and the stability of reactive intermediates, thereby influencing racemization.
Troubleshooting Guide: Dealing with H-Lys(Fmoc)-OH Racemization
If you are observing diastereomeric impurities in your peptide containing a lysine residue, it is likely due to racemization during the coupling step. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are the first line of defense against racemization.
Coupling Reagent/Additive Combination
Relative Racemization Risk
Recommendation
DIC
High
Not recommended without an additive due to a high risk of racemization.[1]
DIC / HOBt
Low
A standard and effective combination for suppressing racemization.[2]
DIC / OxymaPure
Very Low
Highly recommended for minimizing racemization; OxymaPure is a non-explosive alternative to HOBt.[1][2]
HBTU, TBTU, HCTU
Moderate to High
These are efficient but can promote racemization, especially with sensitive amino acids. Use with caution and optimized conditions.[1]
HATU
Moderate
Generally considered to have a lower risk of racemization than HBTU, but still carries a risk.[1]
COMU
Very Low
An Oxyma-based uronium salt with built-in racemization suppression.[1]
Recommended Action: If you are using a uronium/aminium-based reagent like HBTU or HATU and experiencing racemization, consider switching to a carbodiimide-based system with an additive, such as DIC/OxymaPure.[1]
Step 2: Assess the Base Used in the Coupling Reaction
The base plays a critical role in the activation step and can be a major contributor to racemization.
Base
Steric Hindrance
Relative Racemization Risk
N-methylmorpholine (NMM)
Low
High
N,N-diisopropylethylamine (DIPEA)
Moderate
Moderate
2,4,6-Collidine (TMP)
High
Low
Recommended Action: If you are using DIPEA, switching to a more sterically hindered base like 2,4,6-collidine is highly recommended to minimize the abstraction of the α-proton.[1][3]
Step 3: Review Your Experimental Protocol
Procedural details can have a significant impact on the level of racemization.
Recommended Actions:
Minimize Pre-activation Time: Add the activated H-Lys(Fmoc)-OH solution to the resin immediately after preparation. Prolonged pre-activation increases the formation of the racemization-prone oxazolone intermediate.[1]
Control the Temperature: If using microwave-assisted synthesis, consider lowering the coupling temperature. For particularly sensitive couplings, performing the reaction at room temperature or even 0°C may be necessary to reduce the rate of racemization.[1]
Experimental Protocol: Low-Racemization Coupling of H-Lys(Fmoc)-OH using DIC/OxymaPure
This protocol is designed to minimize racemization during the incorporation of H-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Materials:
H-Lys(Fmoc)-OH (or its side-chain protected form, e.g., H-Lys(Boc)-Fmoc-OH)
Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
Wash the resin thoroughly with DMF to remove all traces of piperidine.
Amino Acid Activation and Coupling:
In a separate vessel, dissolve H-Lys(Fmoc)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
Add DIC (3 equivalents) to the amino acid/additive solution.
Immediately add the activated solution to the washed and deprotected peptide-resin.
Reaction:
Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring and Washing:
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
Visualizations
Caption: Mechanisms of racemization during H-Lys(Fmoc)-OH activation.
Caption: Troubleshooting workflow for high racemization of H-Lys(Fmoc)-OH.
Technical Support Center: H-Lys(Fmoc)-OH and Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting strategies, protocols, and answers to frequently asked questions (FAQs) to help you minimize deletion sequences,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting strategies, protocols, and answers to frequently asked questions (FAQs) to help you minimize deletion sequences, particularly when working with lysine derivatives like H-Lys(Fmoc)-OH and the more common Fmoc-Lys(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and what are their primary causes in SPPS?
Deletion sequences are peptide impurities that are missing one or more amino acid residues from the target sequence. They are a common problem in solid-phase peptide synthesis (SPPS) and primarily result from incomplete reactions during the synthesis cycle.[1] The two main causes are:
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, that chain cannot react in the subsequent coupling step, resulting in a deletion of the next amino acid.
Incomplete Coupling: If the incoming activated Fmoc-amino acid fails to couple completely to the free N-terminal amine of the peptide chain, a portion of the chains will remain unreacted, leading to a deletion sequence.[1][2]
Several factors can contribute to incomplete coupling, including steric hindrance from bulky amino acids, peptide aggregation on the resin, insufficient activation of the incoming amino acid, and poor swelling of the resin support.[1]
Q2: What is the difference between Fmoc-Lys(Boc)-OH and H-Lys(Fmoc)-OH?
Understanding the distinction is critical for successful synthesis:
Fmoc-Lys(Boc)-OH is the standard derivative used for incorporating lysine into a linear peptide sequence during Fmoc-based SPPS.[3][4] The alpha-amino group (for chain elongation) is protected by Fmoc, and the side-chain (epsilon-amino) group is protected by Boc. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidic cleavage from the resin.[5]
H-Lys(Fmoc)-OH is a specialized building block used for creating branched peptides .[6] In this case, the alpha-amino group is free (as a salt), allowing it to be coupled to the growing peptide chain, while the side-chain amino group is protected by Fmoc. After incorporation, the side-chain Fmoc group can be selectively removed to allow for the synthesis of a second peptide chain off the lysine side-chain, creating a branch point.
Q3: My mass spectrometry analysis shows a significant peak at [M-Lys]-H+. What are the first troubleshooting steps?
Observing a mass corresponding to the deletion of a lysine residue points directly to a failure at that specific position in your sequence. The first step is to determine if the cause was incomplete coupling or incomplete deprotection.
Review Synthesis Records: Check if any warnings or difficult synthesis indicators were observed around the lysine coupling step.
Perform a Test Cleavage: If you still have resin from the synthesis, cleave a small amount and analyze the crude product by HPLC and Mass Spectrometry to confirm the deletion.[2]
Use a Monitoring Test: During your next synthesis, use an in-process monitoring test like the Kaiser test after the coupling step for the lysine residue. A positive Kaiser test (blue beads) indicates free primary amines and confirms an incomplete coupling reaction.[2] Note that the Kaiser test may not be sensitive enough to detect very low levels of incomplete coupling that can still result in significant impurities.[7]
This section provides specific strategies to address deletion sequences when using the standard Fmoc-Lys(Boc)-OH .
Issue 1: Incomplete Coupling of Fmoc-Lys(Boc)-OH
Incomplete coupling is the most frequent cause of deletion sequences. The bulky nature of the Boc-protected side chain can contribute to steric hindrance.[1][3]
Solutions:
Double Coupling: Perform the coupling step for the lysine residue twice. After the first coupling and wash steps, add a fresh solution of activated Fmoc-Lys(Boc)-OH and repeat the coupling reaction before proceeding to the next deprotection step.[2]
Extend Reaction Time: Increase the coupling reaction time for the lysine residue. Doubling the standard time is a good starting point for troubleshooting.[2]
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switching to a more efficient aminium/uronium or phosphonium salt reagent can significantly improve coupling efficiency, especially for difficult sequences.[2][8]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for preventing deletion sequences.[8] Reagents based on HOAt or Oxyma Pure are generally more effective than HOBt-based reagents for difficult couplings.
Reagent Class
Examples
Relative Efficiency & Use Case
Potential Side Reactions
Carbodiimides
DIC, DCC
Standard, cost-effective. Often used with additives like HOBt or Oxyma Pure.[8]
Formation of insoluble urea byproduct (DCC).
Aminium/Uronium (HOBt-based)
HBTU, TBTU
High efficiency for most standard couplings.
Potential for guanidinylation of the N-terminal amine if used in excess.
Aminium/Uronium (HOAt-based)
HATU
Highly efficient, faster reaction times, and lower racemization rates than HBTU.[9] Excellent for sterically hindered amino acids.
Guanidinylation if used in excess. Higher cost.[9]
Aminium/Uronium (Oxyma-based)
COMU
Efficiency comparable or superior to HATU.[8] Safer alternative to benzotriazole-based reagents (non-explosive).[8]
Potential for peptide termination with excess reagent.[10]
Phosphonium
PyBOP, PyAOP
High efficiency, clean reactions. Does not cause guanidinylation side reaction.
As the peptide chain elongates, it can fold or aggregate on the resin, making the N-terminal amine inaccessible.[1] This is a common issue in "difficult" or hydrophobic sequences.[11]
Solutions:
Change Synthesis Solvent: Switch from the standard Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which can improve the solvation of the growing peptide chain and disrupt aggregation.[2][11]
Microwave-Assisted SPPS: The use of microwave energy can increase reaction kinetics and help overcome aggregation, leading to improved coupling efficiency.[3]
Incorporate Structure-Disrupting Moieties: If the sequence allows, strategically placing pseudoproline dipeptides or Dmb/Hmb-protected amino acids can break up the secondary structures that lead to aggregation.[2]
Special Topic: Challenges with H-Lys(Fmoc)-OH for Branched Peptides
Using H-Lys(Fmoc)-OH to create branched peptides introduces unique challenges that can lead to deletion sequences in the branch.
Issue: Incomplete Coupling to the Lysine Side-Chain
After deprotecting the Fmoc group from the lysine side-chain, the newly formed amine is now part of a complex, sterically hindered environment on the resin. Coupling the first amino acid of the branch can be difficult.
Solutions:
Ensure Complete Side-Chain Deprotection: Confirm the complete removal of the side-chain Fmoc group with a sensitive test before proceeding with branch synthesis.
Utilize High-Efficiency Coupling Protocols: For the first coupling onto the lysine side-chain, it is essential to use a high-potency coupling reagent like HATU or COMU, extended reaction times, and potentially elevated temperatures (if using a suitable synthesizer).
Consider Solvent Choice: As with linear peptides, using NMP may improve reagent access to the branching point.
Experimental Protocols
Protocol 1: Double Coupling for a Difficult Residue
Purpose: To ensure the complete reaction of a sterically hindered or aggregation-prone amino acid like Fmoc-Lys(Boc)-OH.
Methodology:
Initial Coupling:
Following standard Fmoc deprotection and washing of the resin-bound peptide, perform the first coupling using your standard protocol (e.g., 4 equivalents of Fmoc-Lys(Boc)-OH, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF for 45 minutes).
Intermediate Wash:
Drain the reaction vessel.
Wash the resin thoroughly with DMF (3 x 10 mL) to remove all soluble reagents and byproducts.
Second Coupling:
Prepare a fresh coupling cocktail identical to the one used in Step 1.
Add the fresh cocktail to the washed resin.
Allow the second coupling reaction to proceed for the same duration (e.g., 45 minutes).
Final Wash & Monitoring:
Drain the reaction vessel.
Wash the resin thoroughly with DMF (5 x 10 mL).
(Optional but recommended) Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.[2]
Continuation: Proceed with the Fmoc deprotection step for the newly added lysine.
Protocol 2: High-Efficiency Coupling with HATU/DIPEA
Purpose: To maximize coupling efficiency for difficult sequences, sterically hindered amino acids, or for coupling onto a lysine side-chain.
Reagents:
Fmoc-amino acid (4 eq)
HATU (3.95 eq)
N,N-Diisopropylethylamine (DIPEA) (8 eq)
High-purity DMF or NMP
Methodology:
Prepare Amino Acid Solution: In a clean vial, dissolve the Fmoc-amino acid and HATU in the synthesis solvent (DMF or NMP).
Activation: Add the DIPEA to the amino acid/HATU solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
Coupling: Add the activated coupling cocktail to the deprotected and washed peptide-resin.
Reaction: Agitate the reaction mixture for 1 to 2 hours. For extremely difficult couplings, this time can be extended.
Wash and Proceed: Drain the vessel and wash the resin thoroughly with DMF (5 x 10 mL) before proceeding to the next deprotection step.
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
Troubleshooting Logic for Deletion Sequences
Caption: A decision tree for troubleshooting the root causes of deletion sequences.
Technical Support Center: Handling Difficult Sequences Containing H-Lys(Fmoc)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on sequences containing the orthogonally protected amino acid, H-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of H-Lys(Fmoc)-OH in peptide synthesis?
H-Lys(Fmoc)-OH is a specialized amino acid derivative used for the synthesis of complex peptides requiring site-specific side-chain modification. Its key feature is the orthogonal protection strategy it enables. The α-amino group is free for standard peptide bond formation, while the ε-amino group of the lysine side chain is protected by a base-labile Fmoc group. This allows for the selective deprotection and modification of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups are intact.[1][2] This is particularly useful for creating branched peptides, attaching labels (fluorophores, biotin), or conjugating other molecules to a specific site on the peptide.[1]
Q2: What are the main challenges associated with using H-Lys(Fmoc)-OH?
The primary challenge when incorporating H-Lys(Fmoc)-OH and elongating the peptide chain stems from the steric hindrance imposed by the bulky Fmoc group on the lysine side chain.[3][4] This can lead to:
Incomplete or slow coupling reactions: The bulky Fmoc group can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, especially for amino acids adjacent to the Lys(Fmoc) residue.[3][5]
Peptide aggregation: The presence of the large, hydrophobic Fmoc group can contribute to inter- or intra-chain aggregation on the solid support, further reducing the accessibility of reactive sites.[4]
Difficulties in subsequent side-chain modification: After the selective removal of the side-chain Fmoc group, the newly exposed amine might be in a sterically hindered environment, making subsequent acylation or modification challenging.
Q3: How can I monitor the completion of coupling reactions involving or adjacent to Lys(Fmoc)?
Standard qualitative colorimetric tests are essential for monitoring the completeness of coupling reactions. The most common method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines.
Positive Kaiser Test (blue/purple beads): Indicates incomplete coupling, meaning there are unreacted N-terminal amines.
Negative Kaiser Test (yellow/colorless beads): Indicates a complete coupling reaction.
It is crucial to perform a Kaiser test after the coupling step of the amino acid following H-Lys(Fmoc)-OH to ensure the sterically hindered coupling was successful.[3]
Troubleshooting Guide for Difficult Sequences with H-Lys(Fmoc)-OH
This guide addresses specific issues that may arise during the synthesis of peptides containing H-Lys(Fmoc)-OH.
Issue 1: Incomplete Coupling of the Amino Acid Following H-Lys(Fmoc)-OH
A positive Kaiser test after coupling the amino acid subsequent to the Lys(Fmoc) residue is a common problem due to steric hindrance.
dot
Caption: Workflow for peptide synthesis and side-chain modification using H-Lys(Fmoc)-OH.
Technical Support Center: Peptides Containing H-Lys(Fmoc)-OH
This guide provides troubleshooting and frequently asked questions for researchers encountering solubility issues with synthetic peptides containing the H-Lys(Fmoc)-OH residue. The significant hydrophobicity of the Fluor...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting and frequently asked questions for researchers encountering solubility issues with synthetic peptides containing the H-Lys(Fmoc)-OH residue. The significant hydrophobicity of the Fluorenylmethoxycarbonyl (Fmoc) protecting group on the lysine side chain can lead to poor solubility and aggregation in aqueous solutions.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing H-Lys(Fmoc)-OH not dissolving in my aqueous buffer?
The primary cause is the highly hydrophobic nature of the Fmoc group attached to the lysine side chain.[1] This large, non-polar moiety can dominate the peptide's overall physicochemical properties, leading to self-association and aggregation to minimize its contact with water. This is especially common in sequences that have multiple hydrophobic residues or a neutral overall charge.[2]
Q2: What is the very first step I should take when attempting to dissolve a new peptide?
Always begin by testing the solubility of a small aliquot of your lyophilized peptide, rather than committing the entire batch.[3][4] Start with the most common and assay-compatible solvent, which is typically high-purity, sterile water.[5] If the peptide dissolves, you can proceed with your buffer. If not, this confirms a solubility issue that requires a more systematic approach without risking your entire sample. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[4]
Q3: How do I choose the right solvent if water doesn't work?
The next step is to analyze your peptide's amino acid sequence to determine its overall net charge at a neutral pH.[5][6]
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus (-NH2).[5]
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (-COOH).[5]
If the net charge is positive (basic peptide): The peptide is more likely to dissolve in an acidic solution. Try dissolving it in a small amount of 10-25% aqueous acetic acid and then slowly dilute it with water or your buffer.[5][6]
If the net charge is negative (acidic peptide): The peptide may dissolve in a basic solution. Use a small amount of 0.1 M ammonium bicarbonate to dissolve the peptide before diluting.[6] Note that peptides with free cysteine residues should not be dissolved in basic solutions (pH > 7) as this promotes disulfide bond formation.[6]
If the net charge is zero (neutral or hydrophobic peptide): These are often the most difficult and typically require the use of an organic co-solvent.[3][6]
Q4: What organic solvents can I use, and what are the precautions?
For neutral or highly hydrophobic peptides, dissolve them first in a minimal amount of an organic solvent before slowly adding the aqueous solution.[6]
Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), acetonitrile, methanol, or isopropanol are common choices.[6]
Precautions:
DMSO can oxidize peptides containing methionine (Met), cysteine (Cys), or tryptophan (Trp).[3][6] For these peptides, use DMF as a safer alternative.[3]
For cell-based assays, the final concentration of DMSO should generally be kept low (e.g., <1%) as it can be toxic to cells.[3]
Always add the peptide-organic solution dropwise into the vortexing aqueous buffer, not the other way around, to minimize precipitation.[7]
Q5: My peptide formed a gel or a cloudy solution. What is happening and how can I fix it?
This indicates peptide aggregation, where individual peptide chains interact through intermolecular hydrogen bonds to form insoluble β-sheet-like structures.[8][9] To resolve this, you may need to use strong denaturing agents.
Chaotropic Agents: Try to dissolve the peptide in 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea.[4][6] These agents disrupt the hydrogen bond networks that cause aggregation.[4]
Important Consideration: Chaotropic agents will denature proteins in your assay and interfere with most biological systems.[4] Therefore, the final concentration in your experiment must be diluted to a non-interfering level.
Q6: Can I use physical methods like sonication or heating to improve solubility?
Yes, these methods can be effective but must be used with care.
Sonication: A brief session in a bath sonicator can help break up aggregates and facilitate dissolution.[3][4]
Warming: Gently warming the solution (e.g., to 40°C) can increase the kinetic energy and improve solubility.[7] However, excessive or prolonged heating can cause peptide degradation.
Troubleshooting Guides
Problem 1: Peptide is Completely Insoluble in Aqueous Buffer
This workflow outlines a systematic approach to finding a suitable solvent system when initial attempts with aqueous buffers fail.
Caption: Decision workflow for selecting a suitable solvent.
Problem 2: Peptide Aggregation During or After Dissolution
Peptide aggregation is driven by the formation of intermolecular hydrogen bonds, a common issue with hydrophobic sequences. This can lead to the formation of insoluble beta-sheets.
Strong denaturant; interferes with most biological assays.[4]
Experimental Protocols
Protocol 1: Systematic Solubility Testing
Preparation: Briefly centrifuge the vial of lyophilized peptide to pellet the contents. Allow it to warm to room temperature.[4]
Aliquot: Weigh a small, known amount (e.g., 0.1-0.5 mg) into a sterile microfuge tube.
Step 1 (Water): Add a calculated volume of sterile, distilled water to reach a target concentration (e.g., 1 mg/mL). Vortex thoroughly for 30-60 seconds. If the solution is clear, the peptide is water-soluble.
Step 2 (Acid/Base): If insoluble in water, refer to the charge calculation (FAQ #3).
For a basic peptide, add 10% acetic acid dropwise while vortexing until dissolved.
For an acidic peptide, add 0.1 M ammonium bicarbonate dropwise while vortexing.
Step 3 (Organic Solvent): If the peptide is neutral/hydrophobic or remains insoluble, proceed to Protocol 2.
Observation: After each step, visually inspect for clarity. A soluble peptide yields a clear, particle-free solution.[4] Centrifuge the final solution to pellet any minute, undissolved particles before use.[3]
Protocol 2: Reconstitution of a Hydrophobic Peptide Using an Organic Co-Solvent
This protocol is for peptides determined to be neutral, hydrophobic, or insoluble in acidic/basic solutions.
Caption: Workflow for dissolving hydrophobic peptides.
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO, or DMF for peptides with Cys/Met/Trp) directly to the lyophilized peptide powder.[3][6] The goal is to create a highly concentrated primary stock.
Ensure Solubilization: Vortex and/or sonicate the mixture until the peptide is completely dissolved, resulting in a clear solution.[3]
Dilution: Prepare the final desired volume of your aqueous buffer in a separate, larger tube.
Slow Addition: While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution drop by drop.[7] This slow, high-energy mixing is critical to prevent the peptide from precipitating out of solution as it encounters the aqueous environment.
Final Check: Once all the stock is added, inspect the final solution for clarity. If it remains clear, it is ready for use. If it becomes cloudy or forms a precipitate, the peptide's solubility limit in that final solvent composition has been exceeded.
Technical Support Center: Synthesis and Purification of H-Lys(Fmoc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ε-(9-Fluorenylmethoxycarbo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing H-Lys(Fmoc)-OH with high selectivity?
A1: The most effective and widely used method for the selective N-ε-Fmoc protection of L-lysine involves the transient protection of the α-amino and carboxyl groups using a copper(II) complex. This strategy prevents the formation of the major byproduct, Nα,Nε-di-Fmoc-L-lysine, by directing the Fmoc-protection to the ε-amino group. Following the selective acylation, the copper is removed to yield the desired H-Lys(Fmoc)-OH.
Q2: What are the primary byproducts to expect during the synthesis of H-Lys(Fmoc)-OH?
A2: The main byproduct of concern is the di-substituted Nα,Nε-di-Fmoc-L-lysine . This occurs when the Fmoc-protecting group reacts with both the α- and ε-amino groups of lysine. Other potential impurities include unreacted starting materials and byproducts from the decomposition of the Fmoc-donating reagent (e.g., Fmoc-OSu).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (L-lysine), the desired product (H-Lys(Fmoc)-OH), and the di-Fmoc byproduct will have different Rf values, allowing for visualization of the reaction's progression.
Q4: What are the recommended methods for purifying crude H-Lys(Fmoc)-OH?
A4: The primary methods for purifying H-Lys(Fmoc)-OH are:
Recrystallization: This is an effective method for removing the di-Fmoc byproduct and other impurities. A common solvent system is ethyl acetate/hexane.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
Q5: How can I assess the purity of the final H-Lys(Fmoc)-OH product?
A5: The purity of H-Lys(Fmoc)-OH should be assessed using a combination of the following analytical techniques:
High-Performance Liquid Chromatography (HPLC): An analytical reverse-phase HPLC method can effectively separate H-Lys(Fmoc)-OH from potential byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and identifying any impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low yield of H-Lys(Fmoc)-OH
Incomplete reaction.
Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.
Suboptimal reaction pH.
Maintain the pH of the reaction mixture within the optimal range (typically pH 9-10) for the acylation step.
Loss of product during work-up or purification.
Optimize the extraction and recrystallization procedures to minimize product loss.
High percentage of Nα,Nε-di-Fmoc-L-lysine byproduct
Ineffective protection of the α-amino group.
Ensure the complete formation of the copper(II)-lysine complex before adding the Fmoc-donating reagent.
Incorrect stoichiometry of reagents.
Use the correct molar ratios of lysine, copper sulfate, and the Fmoc-donating reagent as specified in the protocol.
Product is an oil and does not crystallize
Presence of impurities.
Purify the crude product by flash column chromatography before attempting recrystallization.
Incorrect solvent system for recrystallization.
Experiment with different solvent systems, such as ethyl acetate/heptane or dichloromethane/hexane.
Multiple spots on TLC after purification
Incomplete purification.
Repeat the purification step (recrystallization or column chromatography).
Decomposition of the product.
H-Lys(Fmoc)-OH can be sensitive to strong acids and bases. Ensure neutral conditions during storage and handling.
Experimental Protocols
Protocol 1: Synthesis of H-Lys(Fmoc)-OH via Copper(II) Complex
This protocol describes the selective N-ε-Fmoc protection of L-lysine.
Dissolve L-lysine hydrochloride (1 equivalent) in water.
Add a solution of copper(II) sulfate pentahydrate (0.5 equivalents) in water.
Slowly add a solution of sodium bicarbonate (2 equivalents) in water to adjust the pH to approximately 9. A blue precipitate of the copper-lysine complex will form.
N-ε-Fmoc Protection:
To the suspension of the copper complex, add a solution of Fmoc-OSu (1.1 equivalents) in acetone.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
Decomplexation and Work-up:
After the reaction is complete, adjust the pH of the mixture to 3-4 with 1 M HCl. The blue precipitate will dissolve.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of H-Lys(Fmoc)-OH by Recrystallization
Materials:
Crude H-Lys(Fmoc)-OH
Ethyl acetate
Hexane
Procedure:
Dissolve the crude H-Lys(Fmoc)-OH in a minimal amount of hot ethyl acetate.
Slowly add hexane until the solution becomes slightly turbid.
Allow the solution to cool to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Protocol 3: Analytical HPLC Method for Purity Assessment
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: 10-90% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 265 nm
Injection Volume: 10 µL
Data Presentation
Table 1: Typical Retention Times of H-Lys(Fmoc)-OH and Related Byproducts
Compound
Typical Retention Time (minutes)
L-Lysine
Early eluting (highly polar)
H-Lys(Fmoc)-OH
~12-15
Nα,Nε-di-Fmoc-L-lysine
~18-22
Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.
Table 2: 1H NMR and 13C NMR Chemical Shift Ranges for H-Lys(Fmoc)-OH (in DMSO-d6)
Atom
1H Chemical Shift (ppm)
13C Chemical Shift (ppm)
α-CH
3.0 - 3.2
~55
β, γ, δ-CH₂
1.2 - 1.7
~23, 30, 32
ε-CH₂
2.9 - 3.1
~40
Fmoc-CH, CH₂
4.2 - 4.4, 7.2 - 7.9
~47, 66, 120-144
COOH
12.0 - 13.0 (broad)
~175
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for H-Lys(Fmoc)-OH synthesis.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for H-Lys(Fmoc)-OH synthesis and purification.
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Analysis for Purity Assessment of H-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of raw materials is paramount for the successful synthesis of peptides. H-Lys(Fmoc)-OH is a critical building block...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of raw materials is paramount for the successful synthesis of peptides. H-Lys(Fmoc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), and its purity directly impacts the final peptide's quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds, offering high resolution and sensitivity.
This guide provides a comprehensive comparison of HPLC methods for the purity assessment of H-Lys(Fmoc)-OH, focusing on both chemical (achiral) and enantiomeric (chiral) purity. It includes detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Comparison of HPLC Methods for Purity Analysis
The purity of H-Lys(Fmoc)-OH is determined by two key factors: its chemical purity, which refers to the presence of any non-target chemical species, and its enantiomeric purity, which is the measure of the desired L-enantiomer against its D-enantiomer. Both aspects are crucial as impurities can lead to the formation of undesired peptide side products, complicating purification and potentially altering the biological activity of the final peptide.[1]
Table 1: Comparison of Achiral Reversed-Phase HPLC (RP-HPLC) Methods for Chemical Purity
Reversed-phase HPLC is the most common technique for determining the chemical purity of Fmoc-protected amino acids. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Parameter
Method A
Method B
Column
C18, 5 µm, 4.6 x 250 mm
C8, 5 µm, 4.6 x 150 mm
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile
Methanol
Gradient
5-95% B over 20 min
10-90% B over 15 min
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
UV at 265 nm
UV at 254 nm
Typical Retention Time
~15 min
~12 min
Resolution of Key Impurities
Good resolution of Fmoc-OH and other synthesis-related impurities.
Adequate separation, may require optimization for complex impurity profiles.
Advantages
High resolution, widely applicable.
Faster analysis times, less harsh mobile phase modifier.
Disadvantages
Longer run times, TFA can be corrosive.
Potentially lower resolution for very similar impurities.
C18 columns generally offer higher retention and resolution for hydrophobic compounds like Fmoc derivatives compared to C8 columns.[2][3][4] However, C8 columns can provide faster analysis times.[2][4] The choice of mobile phase modifier (TFA or formic acid) can also influence selectivity.
Table 2: Comparison of Chiral HPLC Methods for Enantiomeric Purity
The presence of the D-enantiomer of H-Lys(Fmoc)-OH can lead to the synthesis of diastereomeric peptides, which are often difficult to purify and can have altered biological properties. Chiral HPLC is essential for quantifying the enantiomeric excess (% ee).[1][5]
Parameter
Method C
Method D
Column
Lux Cellulose-2, 5 µm, 4.6 x 250 mm
CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
Mobile Phase
Isocratic: 60% Acetonitrile, 40% Water with 0.1% TFA
Isocratic: 40% Methanol, 60% Water with 0.1% TEAA, pH 4.1
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV at 220 nm
UV at 220 nm
Typical Retention Time (L/D)
~10 min / ~12 min
~7 min / ~11 min
Resolution (Rs)
> 2.0
> 1.5
Advantages
Excellent resolution for a wide range of Fmoc-amino acids.[1]
Proven effectiveness for Fmoc-amino acids.
Disadvantages
May require screening of different polysaccharide-based columns for optimal separation.[1]
Mobile phase preparation is slightly more complex.
Polysaccharide-based chiral stationary phases (CSPs) like Lux Cellulose and macrocyclic glycopeptide-based CSPs like CHIROBIOTIC are highly effective for the enantiomeric resolution of Fmoc-amino acids.[1]
Experimental Protocols
Protocol 1: Achiral Purity Assessment by RP-HPLC (Method A)
1. Sample Preparation:
Accurately weigh and dissolve the H-Lys(Fmoc)-OH sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 5% B
5-20 min: 5% to 95% B
20-22 min: 95% B
22-23 min: 95% to 5% B
23-28 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 265 nm
Injection Volume: 10 µL
3. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity of H-Lys(Fmoc)-OH by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Protocol 2: Chiral Purity Assessment by Chiral HPLC (Method C)
1. Sample Preparation:
Prepare a racemic standard of D/L-Lys(Fmoc)-OH at 1 mg/mL in the mobile phase to confirm the resolution and elution order of the enantiomers.
Prepare the H-Lys(Fmoc)-OH sample at a concentration of 1 mg/mL in the mobile phase.
Filter all solutions through a 0.45 µm syringe filter.
2. HPLC Conditions:
Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% TFA.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 220 nm
Injection Volume: 5 µL
3. Data Analysis:
Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the racemic standard.
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key steps in the HPLC analysis of H-Lys(Fmoc)-OH.
Caption: Workflow for HPLC Purity Analysis of H-Lys(Fmoc)-OH.
Caption: Decision Tree for HPLC Method Selection.
By employing these validated HPLC methods, researchers and drug development professionals can confidently assess the purity of H-Lys(Fmoc)-OH, ensuring the quality and integrity of their synthetic peptides. This rigorous quality control is a critical step in the development of novel peptide-based therapeutics and research tools.
Navigating the Proteome: A Comparative Guide to the Mass Spectrometry Characterization of Peptides with H-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. The 9-fluorenylmethyloxycarbonyl (Fmoc) gro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, particularly when used for the side-chain protection of lysine (H-Lys(Fmoc)-OH), is a cornerstone of modern solid-phase peptide synthesis (SPPS). However, the presence of this bulky, hydrophobic moiety introduces unique considerations for downstream characterization by mass spectrometry (MS). This guide provides an objective comparison of the MS performance of Fmoc-protected lysine peptides against common alternatives, supported by experimental insights and detailed analytical protocols.
The characterization of synthetic peptides is paramount to ensure the fidelity of the sequence and the purity of the final product. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose, offering high sensitivity and detailed structural information. When analyzing peptides containing H-Lys(Fmoc)-OH, the protecting group's influence on ionization efficiency and fragmentation behavior must be carefully considered.
Performance Comparison: H-Lys(Fmoc)-OH vs. Alternative Protecting Groups
The selection of a lysine side-chain protecting group impacts not only the synthesis strategy but also the ease and quality of mass spectrometric analysis. While direct quantitative comparative studies on the ionization efficiency of peptides with different lysine protecting groups are not extensively available in the literature, a qualitative and performance-based comparison can be made based on the physicochemical properties of the protecting groups and general principles of mass spectrometry.
Protecting Group
Lability
Key MS Characteristics
Advantages in MS Analysis
Disadvantages in MS Analysis
Fmoc
Base-labile
- Hydrophobic, can increase retention time in RP-HPLC. - Prone to in-source fragmentation or neutral loss of the Fmoc group (222.1 Da) or dibenzofulvene (178.1 Da) upon CID.
- The characteristic neutral loss can be a diagnostic indicator of the presence and location of the Fmoc group.
- Can suppress ionization of the peptide due to its hydrophobicity and potential for charge sequestration. - In-source fragmentation can complicate the interpretation of MS1 spectra by showing both protected and unprotected peptide masses.
Boc
Acid-labile
- Less hydrophobic than Fmoc. - Can exhibit neutral loss of isobutylene (56.1 Da) or the entire Boc group (100.1 Da) upon CID.
- Generally considered to have a lesser impact on ionization suppression compared to Fmoc. - Fragmentation is often more predictable, focusing on the peptide backbone.
- The neutral loss is less specific than that of the Fmoc group.
Z (Cbz)
Hydrogenolysis or strong acid
- Aromatic, but less bulky than Fmoc. - Generally stable in the ion source.
- Its stability can lead to cleaner MS1 spectra with less in-source fragmentation.
- Can be challenging to fragment by CID, potentially requiring higher collision energies.
Dde
Hydrazine-labile
- Relatively small and less hydrophobic. - Generally stable during ESI and CID.
- Minimal impact on the peptide's chromatographic and mass spectrometric behavior.
- Lack of a characteristic fragmentation pattern can make it difficult to identify if its removal was incomplete.
Experimental Protocols
A robust experimental protocol is essential for the successful analysis of peptides containing H-Lys(Fmoc)-OH. The following provides a detailed methodology for LC-MS/MS analysis.
Sample Preparation
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid. For hydrophobic Fmoc-containing peptides, a higher percentage of organic solvent (up to 70% acetonitrile or the addition of isopropanol) may be necessary to ensure complete dissolution.
Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL.
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase conditions (e.g., 95% mobile phase A).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for optimal resolution of peptides.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
5
2.0
5
20.0
60
22.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometer Settings (Positive Ion Mode):
Ion Source: Electrospray ionization (ESI).
Capillary Voltage: 3.5 kV.
Source Temperature: 300 °C.
MS1 Scan Range: m/z 300-2000.
Resolution (MS1): 60,000.
Data-Dependent Acquisition (DDA): Top 5 most intense ions selected for MS/MS.
Isolation Window: 2.0 m/z.
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
Resolution (MS/MS): 15,000.
Mass Spectrometric Fragmentation of Peptides with H-Lys(Fmoc)-OH
The fragmentation of peptides containing a side-chain Fmoc-protected lysine is characterized by competition between cleavage of the peptide backbone (producing b- and y-ions) and fragmentation of the protecting group.
Based on studies of Nα-Fmoc protected peptides, a key fragmentation pathway for the Fmoc group involves a McLafferty-type rearrangement, leading to the neutral loss of dibenzofulvene (178.1 Da) and subsequent loss of CO2 (44.0 Da), totaling a loss of 222.1 Da. This characteristic neutral loss is a strong diagnostic indicator for the presence of the Fmoc group.
In the context of a peptide with H-Lys(Fmoc)-OH, CID would be expected to produce:
A series of b- and y-ions resulting from the cleavage of the peptide backbone.
A prominent neutral loss of 222.1 Da from the precursor ion and from fragment ions containing the protected lysine.
The observation of both the intact fragment ion containing Lys(Fmoc) and the corresponding ion after the neutral loss can help to pinpoint the location of the modification.
Mandatory Visualizations
Caption: Workflow for the characterization of peptides containing H-Lys(Fmoc)-OH.
Caption: Fragmentation of peptides with H-Lys(Fmoc)-OH.
Validation
A Comparative Guide to H-Lys(Fmoc)-OH and H-Lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate process of peptide synthesis, the strategic selection of protecting groups for amino acid side chains is a critical determinant of success....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic selection of protecting groups for amino acid side chains is a critical determinant of success. For lysine, a frequently incorporated amino acid, the choice between using its Fmoc- or Boc-protected form dictates the overarching synthetic strategy, impacting yield, purity, and the potential for side reactions. This guide provides an objective, data-driven comparison of H-Lys(Fmoc)-OH and H-Lys(Boc)-OH to inform a rational choice for your solid-phase peptide synthesis (SPPS) endeavors.
The core difference lies in the Nα-protecting group strategy employed. H-Lys(Boc)-OH is utilized in the Boc/Bzl protection scheme , where the Nα-Boc group is removed with a moderately strong acid, and side-chain protecting groups are typically benzyl-based, requiring a very strong acid for final cleavage.[1] In contrast, H-Lys(Fmoc)-OH is a cornerstone of the Fmoc/tBu strategy , which offers a milder, orthogonal approach.[1][] In this scheme, the base-labile Fmoc group protects the α-amino group, while acid-labile groups, such as tert-butyl (tBu), protect the side chains.[1][]
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of each lysine derivative is essential for their effective application in peptide synthesis.
Requires an orthogonal protecting group (e.g., Boc)
Requires an orthogonal protecting group (e.g., Z, 2-Cl-Z)[4]
Comparative Analysis of Synthesis Strategies
The choice between Fmoc and Boc strategies for incorporating lysine has significant implications for the entire synthesis workflow, from deprotection conditions to final cleavage.
Deprotection and Orthogonality
The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others.[1][5] The Fmoc/tBu strategy is a truly orthogonal system, which is a significant advantage when synthesizing complex or modified peptides.[1][]
Fully orthogonal: Nα (base-labile) vs. Side-chain (acid-labile)[]
Not fully orthogonal: both Nα and side-chain groups are acid-labile, relying on differential acid sensitivity.[1]
The mild conditions used for Fmoc removal are a key advantage, preserving acid-sensitive residues and linkers.[9] In contrast, the repeated use of TFA in the Boc strategy can lead to the gradual degradation of acid-labile side-chain protecting groups over the course of a long synthesis.[10][11]
Performance and Efficiency
The efficiency of coupling and the potential for side reactions are critical performance indicators.
Performance Metric
Fmoc Strategy
Boc Strategy
Coupling Reagents
Compatible with modern, highly efficient reagents (e.g., HATU, HBTU).[]
Traditionally uses carbodiimides (e.g., DCC/HOBt); can be less efficient.[]
Aggregation
Can be more prone to aggregation of the growing peptide chain.[8]
The protonated state of the N-terminus after TFA deprotection can help reduce aggregation.[8]
Synthesis of Long/Difficult Peptides
Milder conditions are generally favorable.[]
May offer advantages for hydrophobic sequences prone to aggregation.[8]
Stereoselectivity
Generally provides superior stereoselectivity, especially for racemization-prone residues like His and Cys.[]
Requires careful selection of coupling conditions to minimize racemization.[12]
Common Side Reactions
Both strategies are susceptible to specific side reactions, which must be managed to ensure high purity of the final peptide.
Fmoc Strategy:
Aspartimide Formation: A major side reaction, particularly in sequences containing aspartic acid, is caused by the basic conditions of Fmoc deprotection.[10][13]
Dibenzofulvene (DBF) Adducts: The DBF byproduct of Fmoc cleavage can form adducts with the newly deprotected N-terminus if not effectively scavenged by piperidine.[13]
Premature Fmoc Removal: The free ε-amino group of a lysine residue within the peptide chain can potentially cause the undesired removal of the N-terminal Fmoc group.[14]
Boc Strategy:
t-Butyl Cation Side Products: The t-butyl cations generated during Boc deprotection can modify sensitive residues like Trp, Met, and Cys. This necessitates the use of scavengers.[1]
Acid-Catalyzed Side Reactions: Repeated exposure to strong acid can cause side reactions, especially for sensitive amino acids.[15]
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination.[15]
Experimental Protocols
The following are generalized protocols for a single cycle of amino acid addition in both Fmoc and Boc solid-phase peptide synthesis.
Protocol 1: Fmoc-SPPS Cycle
This protocol outlines the steps for coupling the next amino acid (e.g., Fmoc-Xaa-OH) to a resin-bound peptide chain where the N-terminal residue is Lys(Boc).
Resin Preparation: The peptide-resin is contained in a suitable reaction vessel and swollen in dimethylformamide (DMF).
Fmoc Deprotection:
Add a solution of 20% piperidine in DMF to the resin.
Repeat the piperidine treatment for an additional 15-20 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6]
Amino Acid Coupling:
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
Add the activated amino acid solution to the resin.
Agitate for 1-2 hours at room temperature.
Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Boc-SPPS Cycle
This protocol outlines the steps for coupling the next amino acid (e.g., Boc-Xaa-OH) to a resin-bound peptide chain.
Resin Preparation: The peptide-resin is swollen in dichloromethane (DCM).
Boc Deprotection:
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[6]
Agitate for 1-2 minutes at room temperature.
Drain the solution.
Add a second portion of the TFA/DCM solution and agitate for 20-30 minutes.
Wash the resin thoroughly with DCM (3-5 times).
Neutralization:
Add a solution of 5-10% DIPEA in DCM to the resin to neutralize the N-terminal ammonium trifluoroacetate salt.
Agitate for 5-10 minutes.
Wash the resin with DCM (3-5 times).
Amino Acid Coupling:
In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-5 equivalents) with a coupling agent like DCC/HOBt in a DCM/DMF mixture.
Add the activated amino acid solution to the neutralized resin.
Agitate for 1-2 hours at room temperature.
Monitor the reaction for completion.
Washing: Wash the resin with DMF and DCM to prepare for the next synthesis cycle.
Visualizing the Synthesis Workflows
The logical flow of each synthesis strategy can be represented to clarify the cyclical process and the key chemical transformations.
Caption: The cyclical workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis (SPPS).
Decision Guide: Choosing the Right Strategy
The selection between H-Lys(Fmoc)-OH and H-Lys(Boc)-OH depends on the specific requirements of the peptide being synthesized.
Caption: Decision flowchart for selecting between Fmoc and Boc strategies for lysine incorporation.
Summary of Recommendations:
Choose H-Lys(Fmoc)-OH (Fmoc/tBu strategy) for:
Synthesizing peptides with acid-sensitive amino acids (e.g., Trp, Met) or post-translational modifications like phosphorylation and glycosylation.[][9]
Peptides requiring on-resin, site-specific modification of the lysine side chain, due to the true orthogonality of the protecting groups.[1][4]
Automated, high-throughput peptide synthesis, where its milder conditions and compatibility with modern reagents are advantageous.[9]
General-purpose peptide synthesis, as it is now considered the milder and more common method.[8][9]
Consider H-Lys(Boc)-OH (Boc/Bzl strategy) for:
Synthesizing highly hydrophobic or aggregation-prone peptide sequences, where the protonated N-terminus after deprotection can improve solubility and coupling efficiency.[8]
Instances where the cost of reagents is a primary concern, although the overall cost-effectiveness of the Fmoc strategy is often better due to higher efficiency.[]
Specific, well-established protocols where the harsher conditions are known to be tolerated.
Conclusion
Both H-Lys(Fmoc)-OH and H-Lys(Boc)-OH are indispensable reagents in the peptide chemist's toolkit. However, the Fmoc/tBu strategy, for which H-Lys(Fmoc)-OH is designed, has largely become the standard in solid-phase peptide synthesis.[9] Its primary advantages of milder reaction conditions, true orthogonality, and high efficiency make it the superior choice for a wide range of applications, particularly for complex, sensitive, and modified peptides.[][9] The Boc/Bzl strategy remains a viable, and sometimes advantageous, alternative for specific challenges, such as overcoming the aggregation of difficult sequences. A thorough evaluation of the target peptide's sequence and complexity should always guide the final decision.
A Comparative Guide to Epsilon-Protected Lysines in Peptide Synthesis: A Focus on H-Lys(Fmoc)-OH
In the realm of peptide synthesis, the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity. For lysine, a dibasic amino acid, the protection of its ε-amino...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of peptide synthesis, the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity. For lysine, a dibasic amino acid, the protection of its ε-amino group is crucial to prevent unwanted side reactions, such as peptide chain branching. H-Lys(Fmoc)-OH, with its base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the ε-amino group, is a key building block in modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of H-Lys(Fmoc)-OH with other commonly used epsilon-protected lysines, supported by a review of their chemical properties and performance in peptide synthesis.
Overview of Epsilon-Protected Lysines
The choice of an epsilon-protecting group for lysine is dictated by the overall synthetic strategy, primarily whether it is based on Fmoc or tert-butyloxycarbonyl (Boc) chemistry for the temporary protection of the α-amino group. The ideal ε-protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not affect the peptide-resin linkage or other protecting groups, a concept known as orthogonality.
This comparison will focus on the following widely used epsilon-protected lysine derivatives:
H-Lys(Fmoc)-OH: Utilized in Boc-based SPPS, where the Fmoc group provides orthogonal protection removable by mild base.
Fmoc-Lys(Boc)-OH: The standard choice for Fmoc-based SPPS, with the acid-labile Boc group protecting the side chain.
Fmoc-Lys(Z)-OH: Employs the benzyloxycarbonyl (Z or Cbz) group, which is removable by hydrogenolysis or strong acids.
Fmoc-Lys(ivDde)-OH: Features the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine, offering another layer of orthogonality.
Fmoc-Lys(Alloc)-OH: Incorporates the allyloxycarbonyl (Alloc) group, removable by palladium catalysis, providing a unique deprotection strategy.
Fmoc-Lys(Mmt)-OH: Utilizes the 4-methoxytrityl (Mmt) group, which is highly acid-sensitive and can be removed under very mild acidic conditions.
Data Presentation: A Comparative Analysis
The performance of these protecting groups can be evaluated based on several parameters, including their stability, deprotection conditions, and potential for side reactions. The following table summarizes these key characteristics.
Orthogonal to Fmoc, Boc, and Z. Useful for on-resin modifications.[2][4]
Can be difficult to remove in sterically hindered sequences.[2]
Alloc
Allyloxycarbonyl
Fmoc
Pd(PPh₃)₄/Scavenger
Orthogonal to Fmoc, Boc, and acid/base-labile groups.
Palladium contamination of the final peptide.
Mmt
4-Methoxytrityl
Fmoc
1% TFA in DCM (mild acid)
Orthogonal to Fmoc and Boc. Highly acid-sensitive.[2]
Premature deprotection with repeated mild acid treatments.
Experimental Protocols
To provide a framework for the comparative evaluation of these epsilon-protected lysines, a general experimental protocol for the solid-phase synthesis of a model peptide, such as a fragment of the acyl carrier protein (ACP), ACP(65-74) (Sequence: VQAAIDYING), is outlined below. The protocol highlights the key steps where the choice of lysine protecting group becomes critical.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Swelling:
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. First Amino Acid Coupling:
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
Wash the resin thoroughly with DMF.
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a suitable activating agent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.
Wash the resin with DMF.
3. Chain Elongation (Cycles for each amino acid):
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Nα-Fmoc group.
Washing: Wash the resin with DMF.
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including the respective Fmoc-Lys(side-chain protection)-OH) using an activating agent for 1-2 hours.
Washing: Wash the resin with DMF.
Repeat this cycle for all amino acids in the sequence.
4. Final Nα-Fmoc Deprotection:
Remove the final Nα-Fmoc group with 20% piperidine in DMF.
Wash the resin with DMF and then with dichloromethane (DCM).
5. Cleavage and Side-Chain Deprotection:
Treat the dried peptide-resin with a cleavage cocktail. The composition of the cocktail depends on the side-chain protecting groups used. A common cocktail for tBu-based protection is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
For peptides containing Lys(Z), a stronger acid like HF or hydrogenolysis would be required for deprotection. For Lys(ivDde), a pre-cleavage step with 2% hydrazine in DMF is necessary.
Precipitate the crude peptide in cold diethyl ether.
Centrifuge and wash the peptide pellet with cold ether.
Dry the crude peptide under vacuum.
6. Peptide Purification and Analysis:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analyze the purity of the final peptide by analytical RP-HPLC and confirm its identity by mass spectrometry (MS).
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Deprotection Strategies for Lysine
Caption: Orthogonality of lysine side-chain deprotection.
Conclusion
The selection of an epsilon-protecting group for lysine is a critical decision in peptide synthesis that influences the overall strategy and success of the synthesis. H-Lys(Fmoc)-OH is a valuable reagent for Boc-SPPS, offering an orthogonal protection scheme. In the more common Fmoc-SPPS, Fmoc-Lys(Boc)-OH is the workhorse, providing robust protection that is conveniently removed during the final cleavage step.
For more complex synthetic targets requiring on-resin modifications, such as branched or cyclic peptides, protecting groups like ivDde, Alloc, and Mmt offer additional levels of orthogonality. The choice among these depends on the specific chemical transformations planned and the stability of the peptide to the required deprotection conditions. A thorough understanding of the properties of each protecting group is essential for the rational design of a successful peptide synthesis campaign. Researchers should carefully consider the desired final product and the synthetic route to select the most appropriate epsilon-protected lysine derivative for their needs.
Decoding Peptide Synthesis: A Comparative Guide to Validating H-Lys(Fmoc)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of each amino acid is paramount to the integrity and function of the final product. This guide prov...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of each amino acid is paramount to the integrity and function of the final product. This guide provides a comprehensive comparison of two gold-standard analytical techniques—Edman degradation and Mass Spectrometry—for the validation of H-Lys(Fmoc)-OH incorporation, a critical step in modern peptide synthesis. We present a detailed examination of their principles, performance, and supporting experimental data to inform the selection of the most appropriate validation strategy.
The use of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group for the α-amino group of amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). The successful incorporation and subsequent deprotection of each amino acid, including the lysine derivative H-Lys(Fmoc)-OH, dictates the fidelity of the synthesized peptide sequence. Incomplete reactions or the formation of side products can lead to truncated or modified peptides, compromising research and therapeutic outcomes. Therefore, robust analytical validation is not merely a quality control step but a fundamental component of reliable peptide production.
Performance Showdown: Edman Degradation vs. Mass Spectrometry
Both Edman degradation and mass spectrometry offer powerful capabilities for peptide analysis, yet they differ significantly in their approach, throughput, and the nature of the data they provide. The choice between these methods often depends on the specific requirements of the analytical challenge at hand.
Parameter
Edman Degradation
Mass Spectrometry (MS)
Principle
Sequential chemical cleavage and identification of N-terminal amino acids.
Measurement of the mass-to-charge ratio of intact peptides and their fragments.
Primary Output
Direct sequence information, cycle by cycle.
Mass spectrum of the peptide, providing molecular weight and fragmentation patterns for sequence deduction.
Throughput
Low; each cycle is time-consuming (approx. 1 hour per residue).[1]
High; capable of analyzing complex mixtures rapidly.
Sample Requirement
Relatively high (around 100 pmol per analysis).[1]
High sensitivity, requiring smaller sample amounts.
High speed, ability to analyze complex mixtures, and characterization of the entire peptide, including modifications.[2][3]
Key Limitation
Limited to shorter peptides (typically <30 amino acids) and ineffective if the N-terminus is blocked.[1]
Relies on fragmentation and database matching, which can sometimes lead to ambiguity. Less precise for confirming the exact N-terminal sequence compared to Edman degradation.[3]
Quantitative Insights into Method Performance
While direct comparative studies on the validation of H-Lys(Fmoc)-OH incorporation are not extensively published, we can infer the performance of each technique from studies on peptides synthesized using Fmoc chemistry.
For Edman degradation , research has shown that for peptides up to 20 residues in length synthesized via Fmoc chemistry, the repetitive sequencing yields are comparable to those achieved in solid-phase sequencing, indicating a high level of efficiency.[4] In another study involving a 117-residue peptidyl-resin, an automated Edman reaction demonstrated a 92% efficiency.
Mass spectrometry , particularly with the advent of techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI), has become a workhorse for the quality control of synthetic peptides. A large-scale analysis of over 1700 unique peptides synthesized using standard Fmoc chemistry revealed that for 87% of the peptides, the most abundant peak in the mass spectrum corresponded to the expected molecular weight.[5][6] However, the success rate was observed to be lower for longer peptides.[5][6] This high-throughput analysis underscores the utility of mass spectrometry in rapidly screening a large number of synthetic products for successful incorporation of all amino acids, including H-Lys(Fmoc)-OH.
Experimental Protocols: A Closer Look
Edman Degradation Sequencing
Edman degradation provides a stepwise method to determine the amino acid sequence from the N-terminus of a peptide.
Workflow:
Edman Degradation Workflow
Protocol:
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[7]
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.[7]
Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a peptide with high accuracy, thereby confirming the incorporation of all constituent amino acids.
Workflow:
Mass Spectrometry Workflow
Protocol (MALDI-TOF as an example):
Sample Preparation: A small amount of the synthetic peptide is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allowed to co-crystallize.
Ionization: The sample is irradiated with a pulsed laser. The matrix absorbs the laser energy and transfers it to the peptide molecules, causing them to desorb and ionize.
Mass Analysis: The ionized peptides are accelerated into a time-of-flight (TOF) mass analyzer. The time it takes for the ions to travel the length of the flight tube is proportional to their mass-to-charge ratio.
Detection and Spectrum Generation: The detector records the arrival time of the ions, and this information is used to generate a mass spectrum, which plots ion intensity versus mass-to-charge ratio.
Data Analysis: The molecular weight of the peptide is determined from the mass spectrum and compared to the theoretical mass calculated from its amino acid sequence. A match confirms the successful incorporation of all amino acids, including H-Lys(Fmoc)-OH.
Conclusion: Choosing the Right Tool for the Job
The validation of H-Lys(Fmoc)-OH incorporation is a critical checkpoint in peptide synthesis. Both Edman degradation and mass spectrometry provide robust, albeit different, approaches to this challenge.
Edman degradation offers unparalleled accuracy for N-terminal sequencing, making it the method of choice when unambiguous confirmation of the initial amino acid sequence is required, particularly in regulated environments.[3] Its sequential nature, however, makes it a low-throughput and time-consuming process.
Mass spectrometry , on the other hand, excels in high-throughput analysis, providing rapid and sensitive confirmation of the overall molecular weight of the synthesized peptide.[3] This makes it an ideal tool for routine quality control and for the analysis of large numbers of synthetic peptides. While it can provide sequence information through fragmentation (MS/MS), it may not always offer the same level of certainty for the N-terminal sequence as Edman degradation.
Ultimately, the selection of the validation method should be guided by the specific needs of the project. For routine synthesis, the speed and sensitivity of mass spectrometry are often sufficient. For applications requiring the highest level of sequence certainty, particularly at the N-terminus, Edman degradation remains an indispensable tool. In many cases, a complementary approach, utilizing the strengths of both techniques, can provide the most comprehensive and reliable validation of synthetic peptides containing H-Lys(Fmoc)-OH.
A Comparative Guide to the Performance of H-Lys(Fmoc)-OH on Different SPPS Resins
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical parameter that dictates the success of synthesizing a target peptide. The resin not only provides the solid support for peptide elon...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical parameter that dictates the success of synthesizing a target peptide. The resin not only provides the solid support for peptide elongation but also determines the C-terminal functionality and the conditions required for final cleavage. This guide provides a detailed comparison of the performance of H-Lys(Fmoc)-OH, a key building block for introducing lysine with a protected side chain, on three widely used resin types: 2-Chlorotrityl Chloride (2-CTC), Wang, and Rink Amide resins.
The selection of a resin is contingent on the overall synthetic strategy, particularly whether a C-terminal acid or amide is desired and if the synthesis of protected peptide fragments is required.[1][2] 2-CTC resin is highly acid-sensitive, making it ideal for producing protected peptide fragments that can be cleaved under exceptionally mild conditions.[1][3] Wang resin is a staple for synthesizing peptides with a C-terminal carboxylic acid, though it requires stronger acidic conditions for cleavage.[1][4] In contrast, Rink Amide resin is the go-to choice for generating peptides with a C-terminal amide, a common feature in many biologically active peptides.[1]
Performance Comparison of H-Lys(Fmoc)-OH on Various Resins
The performance of H-Lys(Fmoc)-OH is evaluated based on key parameters such as loading capacity, coupling efficiency, racemization risk, and the conditions required for cleavage. The following table summarizes the expected quantitative performance across the different resin types.
Parameter
2-Chlorotrityl Chloride (2-CTC) Resin
Wang Resin
Rink Amide Resin
Typical Loading Capacity
0.4 - 1.0 mmol/g
0.5 - 1.0 mmol/g
0.4 - 0.8 mmol/g
C-Terminal Functionality
Carboxylic Acid
Carboxylic Acid
Carboxamide
Cleavage Conditions
Very Mild (1-5% TFA in DCM)
Strong (50-95% TFA)
Strong (50-95% TFA)
Racemization Risk
Low, due to sterically hindered linkage
Moderate, risk during loading
Low, standard amide coupling
Suitability for H-Lys(Fmoc)-OH
Excellent for protected fragments
Good for C-terminal Lys peptides
N/A for C-terminal Lys(Fmoc)-OH
Key Advantage
Cleavage of fully protected peptides
Robust and cost-effective for peptide acids
Direct synthesis of peptide amides
Visualizing the Synthesis Workflow
The process of loading the first amino acid, H-Lys(Fmoc)-OH, onto a resin and subsequent peptide elongation follows a structured workflow. The diagram below illustrates the key stages involved in this process.
A Comparative Guide to the Stability of Fmoc and Boc Protecting Groups on Lysine
For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount to achieving high y...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount to achieving high yields and purity. The choice between the two most common amine-protecting groups for lysine, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), is a critical decision that influences the overall synthetic strategy. This guide provides an objective comparison of the stability of Fmoc- and Boc-protected lysine, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
The core principle governing the use of these two protecting groups is orthogonality .[1][2][3][4] This means that one group can be removed under conditions that leave the other intact. Specifically, the Fmoc group is labile to basic conditions, while the Boc group is labile to acidic conditions.[5][6][7] This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group for chain elongation without disturbing the protecting group on the lysine side chain, or vice versa.[8]
Comparative Stability under Deprotection and Non-Ideal Conditions
The stability of a protecting group is not only defined by its ease of removal under specific conditions but also by its resilience to a range of chemical environments encountered during synthesis.
While the general stability of Fmoc in acid and Boc in base is well-established, quantitative data on their stability under "off-target" pH conditions is crucial for troubleshooting and optimizing complex syntheses. The following table summarizes the expected stability and potential degradation under such stress conditions.
Protecting Group
Stress Condition
Expected Stability
Potential Side Reactions
Fmoc-Lysine
Mild Acid (e.g., 1% TFA)
Generally stable for short durations.
Prolonged exposure can lead to slow cleavage.
Boc-Lysine
Mild Base (e.g., prolonged exposure to piperidine)
Highly stable.
Generally no significant degradation. Some studies suggest that under specific circumstances with highly activated amines, Boc deprotection can occur under basic conditions, but this is not typical for standard peptide synthesis.[11]
Experimental Protocols
To quantitatively assess the stability of Fmoc- and Boc-protected lysine, the following experimental protocols can be employed.
Protocol 1: Stability Assessment of Fmoc-Lysine in Acidic Conditions
This protocol is designed to quantify the rate of Fmoc group cleavage from Fmoc-Lysine upon exposure to a mild acidic solution.
Materials:
Fmoc-Lys(Boc)-OH
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Acetonitrile (ACN)
Deionized water
HPLC system with a C18 column and UV detector
Procedure:
Prepare a stock solution of Fmoc-Lys(Boc)-OH in a suitable organic solvent (e.g., ACN).
Prepare a mild acidic solution (e.g., 1% TFA in DCM).
Initiate the stability study by mixing the Fmoc-Lys(Boc)-OH stock solution with the acidic solution at a defined concentration and temperature (e.g., 25°C).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Quench the reaction by neutralizing the acid with a suitable base (e.g., N,N-Diisopropylethylamine - DIPEA).
Analyze the samples by reverse-phase HPLC, monitoring the decrease in the peak area of the intact Fmoc-Lys(Boc)-OH and the appearance of the deprotected product.
HPLC Method:
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in ACN
Gradient: A suitable gradient to separate the protected and deprotected lysine.
Flow Rate: 1 mL/min
Detection: UV at 265 nm and 301 nm (to detect the Fmoc group and its cleavage byproduct).
Protocol 2: Stability Assessment of Boc-Lysine in Basic Conditions
This protocol is designed to quantify the rate of Boc group cleavage from Boc-protected lysine upon exposure to a basic solution typically used for Fmoc deprotection.
Materials:
Boc-Lys(Fmoc)-OH
Piperidine
N,N-Dimethylformamide (DMF)
Acetonitrile (ACN)
Deionized water
HPLC system with a C18 column and UV detector
Procedure:
Prepare a stock solution of Boc-Lys(Fmoc)-OH in DMF.
Prepare a 20% piperidine in DMF solution.
Initiate the stability study by mixing the Boc-Lys(Fmoc)-OH stock solution with the piperidine solution at a defined concentration and temperature (e.g., 25°C).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Quench the reaction by neutralizing the base with a suitable acid (e.g., acetic acid).
Analyze the samples by reverse-phase HPLC, monitoring the peak area of the intact Boc-Lys(Fmoc)-OH.
HPLC Method:
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in ACN
Gradient: A suitable gradient to separate the protected and deprotected lysine.
Flow Rate: 1 mL/min
Detection: UV at 214 nm and 265 nm.
Logical Workflows and Decision Making
The choice between Fmoc and Boc protection for the lysine side chain is dictated by the overall synthetic strategy. The following diagrams illustrate the deprotection workflows and a decision-making process.
Deprotection workflows for Fmoc- and Boc-protected lysine.
The following decision tree can guide the selection of the appropriate protecting group for the lysine side chain based on the desired synthetic outcome.
A Researcher's Guide to Branched Peptide Synthesis: Evaluating Lysine Derivatives and Their Impact on Purity
In the landscape of drug development and proteomics, branched peptides have emerged as critical structures for creating synthetic vaccines, novel drug delivery systems, and tools for studying protein interactions. The sy...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of drug development and proteomics, branched peptides have emerged as critical structures for creating synthetic vaccines, novel drug delivery systems, and tools for studying protein interactions. The synthesis of these complex molecules, however, presents significant challenges, with the final purity of the peptide being a primary concern. The selection of appropriately protected lysine building blocks is the most critical factor in achieving high-purity branched peptides.
This guide provides an objective comparison of common strategies for synthesizing branched peptides, with a focus on the role of different lysine derivatives. We will evaluate the impact of these strategies on final peptide purity, supported by experimental data and detailed protocols, to help researchers make informed decisions for their synthesis needs.
Core Strategies for Branched Peptide Synthesis
The synthesis of branched peptides predominantly relies on an "orthogonal protection strategy." This approach uses multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification of specific sites on the peptide chain while it is still attached to the solid-phase resin.[1] The choice of the lysine derivative, with its unique side-chain protecting group, defines the synthetic route and ultimately influences the purity of the final product.
The standard building block for linear peptide synthesis is Fmoc-Lys(Boc)-OH , where the side-chain ε-amino group is protected by a Boc group, which is stable to the piperidine used for Nα-Fmoc removal and is cleaved only during the final acid-mediated cleavage from the resin.[2] For branched synthesis, this is insufficient. Instead, derivatives with orthogonally protected side chains are required.
A less common building block, H-Lys(Fmoc)-OH , has a free α-amino group and an Fmoc-protected side chain.[3] This molecule is not suitable for direct incorporation into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS) because its unprotected Nα-amino group would lead to uncontrolled polymerization. Its primary use is in solution-phase chemistry or for specific on-resin modifications after the primary sequence is complete, where it can be coupled via its carboxyl group to the N-terminus of a peptide chain to introduce a branching point.
The most effective and widely used method involves incorporating a lysine residue with a highly acid-labile or chemically distinct protecting group on its side chain. This allows the main peptide "backbone" to be synthesized first. Then, the lysine side chain is selectively deprotected on the resin, and the second peptide chain (the "branch") is synthesized from that point.
Comparison of Key Lysine Derivatives for Branched Synthesis
The purity of a branched peptide is highly dependent on the efficiency of both the coupling reactions and the selective deprotection steps. Inefficient deprotection or coupling leads to deletion sequences and other impurities that are difficult to separate from the final product.
Lysine Derivative
Side-Chain Protecting Group
Deprotection Conditions
Reported Crude Purity*
Key Advantages & Disadvantages
Fmoc-Lys(Mtt)-OH
Methyltrityl (Mtt)
1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4]
Not specified in abstracts
Advantage: Very mild, highly selective deprotection allows tBu-based groups to remain fully intact.[4] Disadvantage: Can be sterically bulky.
Advantage: Fully orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[6] Disadvantage: Hydrazine can be harsh; requires thorough washing.
Fmoc-Lys(N₃)-OH
Azide (N₃)
Reduction (e.g., with phosphines like Me₃P) or for "Click Chemistry".[7]
Not applicable (used for conjugation)
Advantage: Enables highly specific bioorthogonal conjugation via Click Chemistry rather than chain elongation.[7] Disadvantage: Not used for traditional peptide branching.
H-Lys(Fmoc)-OH
9-fluorenylmethoxycarbonyl (Fmoc)
20% Piperidine in DMF (same as Nα-Fmoc removal).
Not applicable for standard SPPS
Advantage: Can be used to add a branching point at the N-terminus. Disadvantage: Not orthogonal to the primary Nα-Fmoc protection, limiting its use in a stepwise on-resin strategy.
Note: Purity values are for crude products obtained in specific, microwave-assisted syntheses and will vary based on sequence, length, and purification method.[5]
The data indicates that derivatives like Fmoc-Lys(ivDde)-OH are highly effective, enabling the synthesis of complex branched peptides with good crude purity in a short amount of time, especially when paired with microwave-enhanced synthesis protocols.[5] The Mtt group offers an alternative orthogonal strategy using very mild acidic conditions for deprotection, which is ideal for sensitive sequences.[4][8]
Visualizing the Synthesis Workflow
To successfully synthesize a high-purity branched peptide, a researcher must follow a precise workflow that leverages orthogonal protecting groups. The diagram below illustrates the most common and effective strategy.
Caption: Workflow for branched peptide synthesis using an orthogonal protecting group strategy.
The logic of this workflow is underpinned by the chemical selectivity of the protecting groups, which is a cornerstone of modern peptide chemistry.[1]
Caption: Logical relationship of an orthogonal protection strategy in peptide synthesis.
Experimental Protocols
The following is a generalized protocol for the synthesis of a branched peptide on a Rink Amide resin using the Fmoc-Lys(ivDde)-OH strategy.
Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Coupling: In a separate vial, dissolve the first Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
Wash the resin with DMF (5x). Confirm coupling completion with a Kaiser test.
Repeat steps 2-5 for each amino acid in the main peptide sequence. For the branching point, use Fmoc-Lys(ivDde)-OH.
III. On-Resin Branching
Once the main chain is complete, ensure the N-terminal Fmoc group is left on.
ivDde Removal: Treat the resin with 5% hydrazine in DMF (3 x 20 min).[5]
Wash the resin extensively with DMF (10x) to remove all traces of hydrazine.
Branch Synthesis: Synthesize the branch peptide chain starting from the now-free lysine side-chain amine by repeating the coupling and deprotection cycles described in steps II.2-5.
IV. Cleavage and Deprotection
After the full branched peptide is synthesized, perform a final Nα-Fmoc deprotection with 20% piperidine in DMF.
Wash the peptide-resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the resin and agitate at room temperature for 3 hours.[9]
Filter the resin and collect the filtrate containing the peptide.
Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
Lyophilize the crude peptide to obtain a white powder.
V. Purification and Analysis
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the desired branched peptide.